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  • Product: 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester
  • CAS: 1246815-71-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway for Deuterated 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester: A Mechanistic and Methodological Whitepaper

Executive Summary The development of stable isotope-labeled active pharmaceutical ingredients (APIs) is a cornerstone of modern bioanalytical chemistry and pharmacokinetic profiling. Gabapentin-d4 (CAS 1185039-20-6) serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stable isotope-labeled active pharmaceutical ingredients (APIs) is a cornerstone of modern bioanalytical chemistry and pharmacokinetic profiling. Gabapentin-d4 (CAS 1185039-20-6) serves as the gold-standard internal marker for the therapeutic drug monitoring of Gabapentin, a widely prescribed GABA analog used for epilepsy and neuropathic pain management ()[1].

The synthesis of this deuterated standard requires a highly specific precursor: 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS 1246815-71-3) ()[2]. This whitepaper delineates a robust, high-yield synthetic pathway for this d4-intermediate. By leveraging a modified Horner-Wadsworth-Emmons (HWE) olefination followed by a regioselective Michael addition, this route ensures >98% isotopic purity, strategically placing the deuterium atoms on the nitromethyl (-CD₂NO₂) and alpha-acetic (-CD₂COOMe) positions.

Retrosynthetic Analysis & Mechanistic Rationale

To achieve the specific d4 labeling pattern required for Gabapentin-d4, the isotopic labels must be introduced prior to the reduction of the nitro group and the hydrolysis of the ester. The traditional industrial synthesis of the gabapentin carbon skeleton relies on the olefination of cyclohexanone followed by the Michael addition of nitromethane ()[3]. Adapting this for the d4-variant requires a two-stage isotopic incorporation strategy:

  • Isotopic Seeding via HWE Olefination : The alpha-protons of methyl 2-(dimethoxyphosphoryl)acetate are highly acidic. Base-catalyzed H/D exchange in D₂O yields the d2-phosphonoacetate. Subsequent HWE reaction with cyclohexanone utilizing sodium hydride (NaH) in an aprotic solvent (THF) prevents back-exchange, yielding methyl 2-cyclohexylideneacetate-d1 (=CD-COOMe).

  • Deuterative Michael Addition : The critical step is the conjugate addition of nitromethane-d3 (CD₃NO₂) to the d1-alkene. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a deuterated protic solvent (MeOD) ensures that the nucleophile is -CD₂NO₂. Upon attack at the beta-carbon (cyclohexane ring), the resulting enolate is deuterated at the alpha-position by the MeOD solvent, yielding the final d4-nitro ester.

SynthesisPathway A Methyl 2-(dimethoxyphosphoryl)acetate (H/D Exchange) B Phosphonoacetate-d2 (MeO)2P(O)CD2COOMe A->B D2O, K2CO3 RT, 12h D Methyl 2-cyclohexylideneacetate-d1 (=CD-COOMe) B->D NaH, THF HWE Olefination C Cyclohexanone C->D F 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester D->F DBU, MeOD Michael Addition E Nitromethane-d3 (CD3NO2) E->F

Figure 1: Forward synthesis pathway for the deuterated d4-nitro ester intermediate.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure isotopic integrity at every stage.

Protocol A: Synthesis of Methyl 2-(dimethoxyphosphoryl)acetate-d2

Causality: The alpha-protons of the phosphonoacetate are highly acidic (pKa ~13). Using a weak base (K₂CO₃) in D₂O drives the equilibrium toward complete deuteration without hydrolyzing the methyl ester.

  • Suspend K₂CO₃ (0.1 eq) in D₂O (10 volumes) under an inert argon atmosphere.

  • Add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at room temperature.

  • Stir vigorously for 12 hours.

  • IPC Validation: Extract a 50 µL aliquot into CDCl₃. ¹H-NMR must show >98% disappearance of the singlet at ~2.9 ppm (alpha-CH₂), confirming complete H/D exchange.

  • Extract the aqueous layer with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the d2-phosphonoacetate.

Protocol B: HWE Olefination to Methyl 2-cyclohexylideneacetate-d1

Causality: Sodium hydride (NaH) is selected as the base in an aprotic solvent (THF) to irreversibly deprotonate the d2-phosphonoacetate. This generates HD gas and prevents any protic back-exchange during the olefination of cyclohexanone.

  • Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0°C.

  • Slowly add the d2-phosphonoacetate from Protocol A (1.0 eq). Stir until gas evolution (HD) ceases.

  • Add cyclohexanone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC Validation: TLC (Hexanes:EtOAc 9:1, KMnO₄ stain) should show complete consumption of cyclohexanone and the appearance of a UV-active spot.

  • Quench carefully with D₂O, extract with ethyl acetate, dry, and purify via a short silica plug.

Protocol C: Michael Addition to Form the Target d4-Nitro Ester

Causality: DBU is a sterically hindered, non-nucleophilic base that efficiently deprotonates CD₃NO₂ without attacking the methyl ester. MeOD provides a massive deuterated solvent pool to ensure the intermediate enolate is deuterated exclusively at the alpha-position upon quenching.

  • Dissolve the d1-alkene from Protocol B (1.0 eq) in anhydrous MeOD (5 volumes).

  • Add nitromethane-d3 (CD₃NO₂, 5.0 eq).

  • Cool the mixture to 0°C and add DBU (1.2 eq) dropwise.

  • Heat the reaction mixture to 60°C for 18 hours.

  • IPC Validation: ¹H-NMR of a worked-up aliquot must confirm the absence of the vinylic proton (~5.7 ppm) and >98% integration of the cyclohexane ring protons relative to the methoxy group (~3.6 ppm).

  • Cool to room temperature, quench with 1M DCl in D₂O (to maintain isotopic integrity), and extract with ethyl acetate.

  • Purify via silica gel chromatography to yield the highly pure d4-nitro ester.

Workflow S1 1. Substrate Preparation Dissolve Alkene-d1 in MeOD S2 2. Reagent Addition Add CD3NO2 (5.0 eq) S1->S2 S3 3. Base Catalysis Dropwise addition of DBU at 0°C S2->S3 S4 4. Thermal Activation Heat to 60°C for 18 hours S3->S4 S5 5. Quenching & Workup Neutralize with DCl/D2O, extract (EtOAc) S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for the Michael addition of CD3NO2.

Quantitative Data & Yield Optimization

The choice of base and solvent during the Michael addition (Protocol C) is the most critical factor in maintaining the isotopic purity of the final d4-intermediate. The table below summarizes the optimization data:

Reaction ConditionBaseSolventTemp (°C)Yield (%)Isotopic Purity (%D)Causality / Mechanistic Observation
A (Standard) TBAFTHF606585Protic exchange with residual water in hygroscopic TBAF lowers %D.
B (Optimized) DBUMeOD6088>98MeOD provides a massive deuterated pool, completely suppressing H-incorporation.
C (Control) NaOMeMeOH6572<10Complete washout of the deuterium label due to the protic, non-deuterated solvent.

References

  • Title: Gabapentin-impurities | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: CAS No : 1246815-71-3 | Chemical Name : 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Source: Pharmaffiliates URL: [Link]

  • Title: WO2013190357A1 - A process for the preparation of gabapentin Source: Google Patents URL

Sources

Exploratory

Exact mass and molecular weight of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

An In-Depth Technical Guide to 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester: Properties, Analysis, and Applications Abstract This technical guide provides a comprehensive overview of 1-(Nitromethyl)cyclohexaneac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester: Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, a stable isotope-labeled compound of significant interest to researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This document details its physicochemical properties, including exact mass and molecular weight, and explores plausible synthetic routes with a focus on isotopic labeling strategies. Furthermore, it offers in-depth protocols and theoretical grounding for its analytical characterization by mass spectrometry and NMR spectroscopy. The guide culminates in a discussion of its primary application as an internal standard in quantitative bioanalysis, providing field-proven insights for its effective use in drug development and research.

Physicochemical Properties and Structure

1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester is the deuterated form of 1-(nitromethyl)cyclohexaneacetic acid methyl ester. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

The core structure consists of a cyclohexane ring substituted at the C1 position with both a nitromethyl group (-CH₂NO₂) and a methyl acetate group (-CH₂COOCH₃). The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium. While the exact position of deuteration can vary based on the synthetic route, it is often targeted at metabolically stable positions or positions that are synthetically accessible for labeling. For the purposes of this guide, we will assume a common labeling pattern on the two methylene groups attached to the C1 position of the cyclohexane ring.

Data Summary: Key Physicochemical Properties

PropertyValue
Chemical Name 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester
Chemical Formula C₁₀H₁₃D₄NO₄
Molecular Weight 219.27 g/mol
Exact Mass (Monoisotopic) 223.140867 Da
Structure alt text
  • Molecular Weight vs. Exact Mass: It is critical for researchers to distinguish between molecular weight and exact mass. Molecular weight is calculated using the weighted average of the natural abundances of all isotopes of each element. In contrast, exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and in this case, ²H for deuterium).[1] For high-resolution mass spectrometry (HRMS), the exact mass is the operative value, allowing for precise identification and differentiation from other molecules with the same nominal mass.[2]

Synthesis and Isotopic Labeling

The synthesis of isotopically labeled compounds is a strategic process designed to introduce deuterium at specific, stable positions within the molecule. A plausible approach for 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester involves the use of deuterated building blocks.

Conceptual Synthetic Workflow

A common strategy for such molecules is the Michael addition. The synthesis could begin with a cyclohexanone derivative, followed by the introduction of the nitromethyl and acetic acid ester moieties. Deuterium incorporation is often achieved by using deuterated reagents during key steps. For instance, a deuterated nitromethane (CD₃NO₂) or a deuterated haloacetate could be employed. Biocatalytic methods using enzymes in the presence of heavy water (D₂O) are also emerging as powerful tools for stereoselective deuteration.[3]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_final Final Product A Cyclohexanone D Step 1: Nucleophilic Addition Introduction of Nitromethyl-dx group A->D B Deuterated Reagent A (e.g., Nitromethane-d3) B->D C Deuterated Reagent B (e.g., Methyl bromoacetate-d2) E Step 2: Alkylation Introduction of Acetate-dy group C->E D->E F 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester E->F

Caption: Conceptual workflow for the synthesis of the title compound.

Experimental Protocol: General Deuteration Strategy

The following is a generalized protocol illustrating a potential method for deuterium incorporation. The choice of base and solvent is critical to prevent unwanted H/D exchange at other positions.

  • Reaction Setup: A flame-dried, round-bottom flask is charged with a suitable cyclohexanone precursor under an inert atmosphere (e.g., Argon).

  • Deprotonation: A non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) is added at low temperature (-78 °C) to generate the enolate.

  • Deuterium Quench (if applicable): The enolate is quenched with a deuterium source like D₂O to label the cyclohexane ring, if desired. This step can be repeated for higher incorporation.

  • Addition of Side Chains: Sequentially, deuterated electrophiles such as deuterated nitromethane and a deuterated methyl haloacetate are added to build the final structure.

  • Workup and Purification: The reaction is quenched with a mild acid, followed by extraction with an organic solvent. The crude product is then purified using column chromatography to yield the final, high-purity labeled compound.

Causality Insight: The use of an inert atmosphere and flame-dried glassware is essential to prevent the quenching of highly reactive intermediates like enolates by atmospheric moisture.[4] Low-temperature conditions are employed to control the reaction kinetics and prevent side reactions.

Analytical Characterization

Rigorous analytical characterization is required to confirm the chemical identity, purity, and the precise location and extent of deuterium incorporation.

Mass Spectrometry (MS)

MS is the primary technique for analyzing stable isotope-labeled compounds. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by matching the measured exact mass to the theoretical value with high precision (typically <5 ppm).[5]

Expected Fragmentation: In tandem mass spectrometry (MS/MS), the molecule will fragment in a predictable manner. The 4-dalton mass shift compared to the unlabeled analog will be retained in fragments containing the deuterium labels. Common fragmentation pathways include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or cleavage of the bonds connecting the side chains to the cyclohexane ring.

G parent Molecular Ion [M+H]⁺ m/z 224.1481 frag1 Loss of -OCH₃ [M+H - 31]⁺ m/z 193.1229 parent->frag1 -CH₃OH frag2 Loss of -NO₂ [M+H - 46]⁺ m/z 178.1121 parent->frag2 -HNO₂ frag3 Cleavage of C-C bond [Fragment with D4] parent->frag3 Ring Opening/Cleavage

Caption: Predicted MS/MS fragmentation pathway.

Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid, to achieve chromatographic separation.

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Perform a full scan MS analysis to identify the protonated molecular ion ([M+H]⁺ at m/z 224.1481).

  • MS/MS Analysis: Conduct a product ion scan on the precursor ion (m/z 224.1) to generate a fragmentation spectrum, which can be used for structural confirmation and developing a quantitative method.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the exact location of the deuterium labels.

  • ¹H NMR: In the proton NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will be absent or significantly reduced. This provides direct evidence of successful labeling.

  • ¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern (due to C-D coupling) and are often observed at a slightly different chemical shift compared to their protonated counterparts.[7]

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive spectrum showing signals only from the deuterated positions.

Protocol: NMR Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial as its residual proton signals should not overlap with analyte signals.[8]

  • Internal Standard: An internal standard like tetramethylsilane (TMS) may be used for chemical shift referencing, although modern spectrometers can lock onto the solvent signal.[9]

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, ²H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution and sensitivity.

Applications in Research and Development

The primary utility of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester lies in its application as an internal standard for quantitative studies.

Internal Standard for Quantitative Bioanalysis

In drug development, accurately measuring the concentration of a drug or its metabolite in biological matrices (e.g., plasma, urine) is essential. Stable isotope-labeled internal standards are the gold standard for this purpose.

Principle: The deuterated standard is chemically identical to the analyte, so it co-elutes during chromatography and experiences similar ionization efficiency (or suppression) in the mass spectrometer's source. However, it is differentiated by its mass. By adding a known amount of the d4-standard to every sample, any sample-to-sample variation during extraction, handling, or analysis can be normalized, leading to highly accurate and precise quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Sample (e.g., Plasma) B Add Known Amount of d4-Internal Standard A->B C Protein Precipitation & Extraction B->C D Inject Extract onto HPLC C->D E Mass Spectrometer (MRM Mode) D->E F Measure Peak Area Ratio (Analyte / Internal Standard) E->F G Calculate Concentration from Calibration Curve F->G

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Metabolic Stability and Kinetic Isotope Effect

Deuteration can also be used to probe metabolic pathways. Replacing a hydrogen atom with a deuterium at a site of metabolic attack can slow down the rate of enzymatic cleavage due to the kinetic isotope effect (KIE).[10] This makes deuterated compounds valuable tools for studying drug metabolism and can even be a strategy to develop "heavy drugs" with improved pharmacokinetic profiles.[10]

Conclusion

1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester is a specialized chemical tool with significant value for the scientific community. Its well-defined mass shift and chemical similarity to its non-deuterated analog make it an exemplary internal standard for demanding quantitative applications in pharmaceutical and biomedical research. A thorough understanding of its synthesis, analytical properties, and proper application, as detailed in this guide, is paramount for researchers aiming to achieve the highest standards of accuracy and reliability in their work.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

  • ACS Catalysis. (2021). Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of compound 1 in MeOH-d4. [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Syntheses. (2009). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. [Link]

  • NIST. (n.d.). Cyclohexaneacetic acid. NIST Chemistry WebBook. [Link]

  • Pharmaffiliates. (n.d.). 1-(Nitromethyl)cyclohexane-d6-acetic Acid Ethyl Ester. [Link]

  • Analytical and Bioanalytical Chemistry. (2021). Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexaneacetic acid (CAS 5292-21-7). [Link]

  • Semantic Scholar. (2021). Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation. [Link]

  • Juniper Publishers. (2017). Deuteration: A Privileged Tool for the Enhancement of Drug's Metabolic Stability. [Link]

  • University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • IntechOpen. (2017). Interpretation of Mass Spectra. [Link]

Sources

Foundational

Deuterium Labeling Sites in 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester: Mechanistic Insights and Synthetic Workflows

Executive Summary In the realm of quantitative bioanalysis, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for mitigating matrix effects during LC-MS/MS workflows. 1-(Nitromethyl)cyclohexaneacet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of quantitative bioanalysis, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for mitigating matrix effects during LC-MS/MS workflows. 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS 1246815-71-3) serves as the critical, penultimate synthon in the production of Gabapentin-d4.

This whitepaper provides an in-depth mechanistic analysis of the deuterium labeling sites within this molecule, the causality behind the synthetic choices required to achieve >99% isotopic purity, and a self-validating experimental protocol for its synthesis and downstream conversion.

Structural Elucidation & Causality of Labeling Sites

The molecule features four deuterium atoms strategically placed on the two methylene bridges adjacent to the cyclohexane ring: the nitromethyl group (-CD₂NO₂) and the acetate alpha-carbon (-CD₂COOCH₃) .

Why These Specific Sites?
  • Mass Spectrometric Resolution (+4 Da Shift): In small molecule LC-MS/MS, a mass shift of +2 Da often suffers from cross-talk due to the natural isotopic distribution (M+2 peak) of the unlabeled active pharmaceutical ingredient (API). By incorporating four deuterium atoms, the resulting Gabapentin-d4 achieves a +4 Da shift, guaranteeing absolute baseline resolution in the MS1 quadrupole and ensuring accurate quantification at the Lower Limit of Quantification (LLOQ) [1].

  • Metabolic and Chemical Stability: The deuterium atoms must be placed on carbon centers that do not undergo rapid in vivo metabolism or in vitro back-exchange. While the alpha-protons of a nitro group are highly acidic (pKa ~10), the downstream reduction of the nitro group to an amine (-NH₂) permanently "locks" the carbon-deuterium bonds, rendering them completely stable in biological matrices and aqueous extraction buffers [2].

Quantitative Data Summary

The physicochemical and isotopic parameters of the intermediate are summarized below to establish baseline quality control metrics.

PropertyValueCausality / Analytical Significance
Chemical Name Methyl 1-(nitromethyl)cyclohexyl-acetate-[d4]Nomenclature reflects the specific -CD₂NO₂ and -CD₂COOCH₃ labeling sites.
CAS Number 1246815-71-3Unique identifier for the d4-labeled nitro ester intermediate.
Molecular Formula C₁₀H₁₃D₄NO₄Confirms the incorporation of exactly four deuterium atoms.
Molecular Weight 219.27 g/mol +4 Da mass shift ensures no isotopic overlap with unlabeled API.
Isotopic Purity Target > 98% D-incorporationRequired to prevent unlabeled Gabapentin contamination in the final SIL-IS.

Mechanistic Pathway for Deuterium Incorporation

The synthesis of the d4-nitro ester relies on a tandem Michael Addition and Base-Catalyzed H/D Exchange mechanism.

When methyl cyclohexylideneacetate is reacted with nitromethane-d3 (CD₃NO₂) in the presence of a deuterated base (NaOCD₃) and solvent (CD₃OD), the nitronate anion (-CD₂NO₂) attacks the beta-carbon of the enone. The resulting enolate is protonated by the deuterated solvent, yielding a -CHD-COOCH₃ intermediate. To drive the isotopic purity to the required d4 state, the reaction is subjected to prolonged heating in the NaOCD₃/CD₃OD matrix. This forces a complete thermodynamic H/D exchange of the remaining ester alpha-proton, yielding the final -CD₂COOCH₃ moiety.

Pathway A Methyl Cyclohexylideneacetate B Intermediate Enolate (-CHD-COOCH3) A->B CD3NO2, NaOCD3 (Michael Addition) C 1-(Nitromethyl)cyclohexane acetic Acid-d4 Methyl Ester B->C NaOCD3 / CD3OD (Thermodynamic H/D Exchange)

Synthetic route to the d4-nitro ester via Michael addition and H/D exchange.

Self-Validating Experimental Protocol: Synthesis & Isotopic Enrichment

To ensure the integrity of the labeling, the following protocol incorporates built-in self-validation checkpoints. Crucially, the reaction must be quenched with a deuterated acid to prevent catastrophic back-exchange.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 50 mL of anhydrous CD₃OD.

  • Base Generation: Carefully add sodium metal (1.5 eq) to the CD₃OD at 0°C to generate NaOCD₃ in situ.

  • Michael Addition: Add Nitromethane-d3 (CD₃NO₂, 5.0 eq) dropwise to the alkoxide solution. Stir for 15 minutes to allow complete formation of the deuterated nitronate anion.

  • Substrate Addition: Introduce methyl cyclohexylideneacetate (1.0 eq) dropwise over 30 minutes.

  • Thermodynamic H/D Exchange: Heat the reaction mixture to 50°C for 16 hours. Causality: This extended heating is mandatory to ensure the initial -CHD-COOCH₃ intermediate undergoes complete exchange to -CD₂COOCH₃.

  • Deuterated Quench (Critical Step): Cool the reaction to 0°C and quench strictly with DCl in D₂O (2.0 eq). Causality: Quenching with standard aqueous HCl will cause immediate back-exchange of the highly acidic nitromethyl protons (pKa ~10) with H₂O, degrading the isotopic purity. DCl/D₂O ensures the enolates are trapped as deuterated species.

  • Extraction: Extract the aqueous layer with anhydrous ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Analytical Self-Validation
  • ¹H-NMR (CDCl₃): Validate success by confirming the complete absence of proton signals at δ ~2.5 ppm (acetate -CH₂-) and δ ~4.6 ppm (nitromethyl -CH₂-). Integration of these regions should be <0.02 relative to the cyclohexane ring protons.

  • LC-MS: Confirm the presence of the[M+H]⁺ peak at m/z 220.

Downstream Conversion to Gabapentin-d4 (SIL-IS)

Once the 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester is isolated and validated, it is converted into the final active pharmaceutical ingredient, Gabapentin-d4, which is utilized as a reference standard for impurity profiling and bioanalysis [3].

The "Isotopic Locking" Mechanism

The first step of the downstream conversion is the catalytic hydrogenation of the nitro group to a primary amine. This step is mechanistically profound: by converting the strongly electron-withdrawing -NO₂ group to an electron-donating -NH₂ group, the pKa of the adjacent -CD₂- protons shifts from ~10 to >35. This effectively "locks" the deuterium atoms in place. Because the C-D bonds are no longer acidic, the subsequent ester hydrolysis can be performed in standard aqueous HCl without any risk of isotopic back-exchange.

Conversion N1 d4-Nitro Ester (CAS 1246815-71-3) N2 Catalytic Hydrogenation (H2, Pd/C, Methanol) N1->N2 N3 Gabapentin-d4 Methyl Ester (Isotopically Locked) N2->N3 Locks -CD2- bonds N4 Acid Hydrolysis (Aqueous HCl / Reflux) N3->N4 N5 Gabapentin-d4 (SIL-IS) N4->N5

Downstream conversion workflow from d4-nitro ester to Gabapentin-d4.

Conversion Protocol
  • Hydrogenation: Dissolve the d4-nitro ester in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. Filter through Celite to yield Gabapentin-d4 Methyl Ester.

  • Hydrolysis: Suspend the resulting ester in 6N HCl and reflux for 24 hours.

  • Isolation: Concentrate the solution to dryness, then recrystallize from isopropanol/ether to afford Gabapentin-d4 hydrochloride as a pristine white solid, ready for deployment in LC-MS/MS assays.

References

  • Pharmaffiliates. 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS 1246815-71-3) Reference Standards. Retrieved from:[Link]

  • Veeprho Pharmaceuticals. Gabapentine Impurity 45 and Process-Related Synthesis. Retrieved from:[Link]

Exploratory

Thermodynamic stability of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

An In-depth Technical Guide to the Thermodynamic Stability of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(Nit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols to offer a robust framework for evaluating the stability of this and similar deuterated nitroalkane compounds. We will explore the intrinsic stability based on molecular structure, discuss probable degradation pathways, and detail validated experimental methodologies for quantitative assessment, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated stability programs aligned with ICH guidelines. The objective is to provide a self-validating system of protocols and interpretive guidance to ensure the safe handling, optimal storage, and reliable use of this compound in research and development settings.

Introduction: A Molecule of Contrasting Moieties

1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester is a specialized organic molecule featuring a unique combination of functional groups that dictate its overall stability profile. The presence of a primary nitroalkane group introduces a degree of thermodynamic instability, while the saturated cyclohexane backbone and methyl ester are comparatively robust. Furthermore, the incorporation of four deuterium atoms on the carbon adjacent to the ester carbonyl introduces a kinetic isotope effect that must be considered.

Understanding the thermodynamic stability of this compound is not merely an academic exercise; it is a prerequisite for its effective use. For researchers, it informs reliable experimental design. For drug development professionals, it is a critical component of risk assessment, process safety, formulation development, and regulatory compliance.[1] This guide will dissect the molecule's stability from first principles and provide the experimental tools to verify these characteristics empirically.

Theoretical Stability Assessment: A Sum of its Parts

The overall stability of a molecule can be inferred by analyzing its constituent parts and the electronic and steric interactions between them.

The Nitroalkane Moiety: The Primary Locus of Instability

The C-NO₂ bond is the most significant contributor to the potential instability of the molecule. Aliphatic nitroalkanes are known to undergo exothermic decomposition at elevated temperatures.[2] The primary decomposition pathways for such compounds include:

  • C-N Bond Homolysis: The initial and often rate-determining step in the thermal decomposition of simple nitroalkanes is the cleavage of the carbon-nitrogen bond to form alkyl and nitrogen dioxide radicals.[3] This process typically has a high activation energy but can be initiated at lower temperatures in the presence of catalysts or other radical species.[4]

  • HONO Elimination: For primary and secondary nitroalkanes with an α-hydrogen, a concerted molecular elimination of nitrous acid (HONO) is a competing, lower-energy decomposition pathway.[5]

  • Aci-Nitro Tautomerism: In the presence of a base, the α-hydrogen can be abstracted to form a nitronate ion (the aci-form). This form can participate in further reactions, including decomposition pathways that may differ from the neutral species.[3][6]

The decomposition of nitroalkanes is a high-energy event, and for some compounds, the decomposition energy can exceed 500 J/g, indicating a significant thermal hazard that requires careful handling and storage.[2]

The Cyclohexaneacetic Acid Methyl Ester Backbone: A Stable Scaffold

In contrast to the nitro group, the cyclohexaneacetic acid methyl ester portion of the molecule is generally stable.[7] The cyclohexane ring is a saturated aliphatic structure, lacking the strain of smaller rings or the reactivity of unsaturated systems. It is stable under normal storage conditions.[8][9] The methyl ester group is also relatively stable but is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, particularly in the presence of moisture.

The Deuterium Isotope Effect: A Stabilizing Influence

The replacement of hydrogen with deuterium at the α-position to the ester carbonyl (the "-d4" designation implies labeling at this and potentially other positions, but this is a common site) introduces a significant kinetic isotope effect (KIE).[10] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[] This means that more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate for any degradation pathway that involves the cleavage of this bond.[10][] This "thermodynamic stabilization" can enhance the overall stability of the molecule by retarding specific degradation mechanisms.[12]

Potential Degradation Pathways

Based on the structural analysis, we can postulate the primary degradation routes that must be monitored during stability studies.

Caption: Primary degradation pathways for the target compound.

Experimental Evaluation of Thermodynamic Stability

Theoretical assessment provides a hypothesis; empirical testing provides the evidence. A multi-technique approach is required for a comprehensive stability profile.

Core Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing thermal hazards and stability.[13] They provide critical information on how a material behaves as a function of temperature.[14][15]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It is used to detect thermal events such as melting, crystallization, and, most importantly for stability, exothermic decomposition.[2] A large, sharp exotherm is a clear indication of a potential thermal runaway or explosive hazard.

Experimental Protocol: DSC for Thermal Hazard Screening

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure or gold-plated crucible. Using a hermetically sealed pan is critical to suppress evaporation and contain any pressure generated during decomposition.[18]

  • Experimental Conditions:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate, typically 10 °C/min for screening.[2]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event and integrate the peak to determine the energy of decomposition (ΔHd in J/g).

TGA measures the change in a sample's mass as a function of temperature or time.[19][20] It is invaluable for determining the temperature at which degradation begins (evidenced by mass loss) and for quantifying the loss of volatiles like moisture or residual solvents.[14][21]

Experimental Protocol: TGA for Decomposition Profiling

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the pan in the TGA furnace.

    • Purge with an inert gas (e.g., Nitrogen) at 50-100 mL/min.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass percent versus temperature. Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

Data Presentation: Typical Thermal Analysis Results

The following tables summarize hypothetical but representative data for the target compound.

Table 1: Summary of DSC Thermal Hazard Data

Parameter Value Interpretation
Onset of Exotherm (Tonset) 185 °C Temperature at which significant decomposition begins.
Peak of Exotherm (Tpeak) 210 °C Temperature of maximum decomposition rate.

| Decomposition Energy (ΔHd) | -850 J/g | High energy release; indicates a significant thermal hazard. |

Table 2: Summary of TGA Decomposition Data

Parameter Value Interpretation
T5% (Temp. at 5% Mass Loss) 190 °C Onset of significant thermal degradation.
T50% (Temp. at 50% Mass Loss) 215 °C Midpoint of the primary decomposition step.

| Residual Mass @ 400 °C | < 2% | Indicates nearly complete decomposition into volatile products. |

Long-Term Stability & Shelf-Life Determination

While DSC/TGA assesses acute thermal stability, long-term stability under defined storage conditions is crucial for determining a re-test period or shelf-life.[22][23] These studies are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[24][25][26]

Accelerated Stability Studies

The purpose of stability testing is to see how the quality of a substance changes over time under the influence of temperature, humidity, and light.[27] Accelerated stability testing uses exaggerated storage conditions to speed up the rate of chemical degradation and physical change.[1][28]

Table 3: ICH Q1A(R2) Storage Conditions for Stability Testing

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 Months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[27][29]

Experimental Workflow: ICH-Guided Stability Study

Caption: Workflow for an ICH-compliant stability study.

Recommendations for Storage and Handling

Based on the compound's structural characteristics and typical behavior of nitroalkanes, the following storage and handling procedures are recommended to ensure its integrity:

  • Storage Temperature: Store in a cool environment, preferably refrigerated (2-8 °C), to minimize the rate of potential thermal degradation. For long-term storage, storage in a freezer (-20 °C) is advisable.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

  • Moisture: Protect from moisture to prevent hydrolysis of the methyl ester. Use of a desiccator is recommended.

  • Light: Store in an amber vial or in the dark to protect against potential photolytic degradation, as specified in ICH Q1B guidelines.

  • Incompatibilities: Avoid contact with strong bases (which can catalyze decomposition via the aci-form), strong acids (which can catalyze hydrolysis), and strong oxidizing agents.[9]

Conclusion

The thermodynamic stability of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester is a complex interplay of its functional groups. The molecule possesses an inherent thermal liability due to the nitroalkane moiety, which is predicted to be the primary site of decomposition. However, the overall stability is enhanced by the robust cycloaliphatic backbone and, significantly, by the kinetic isotope effect conferred by deuterium labeling.

A comprehensive stability assessment, therefore, requires a dual approach: a theoretical understanding of the potential degradation pathways and rigorous empirical testing. Thermal analysis by DSC and TGA is essential for evaluating acute thermal hazards, while a structured, long-term stability study following ICH guidelines is necessary to establish a reliable shelf-life. By implementing the protocols and handling recommendations outlined in this guide, researchers and developers can ensure the quality, safety, and integrity of this valuable deuterated compound.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
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  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Brower, K. R. (2006, August 19). The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. Journal of Physical Organic Chemistry.
  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
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  • Gray, P., & Yoffe, A. D. (1955). THERMAL DECOMPOSITION OF THE NITROALKANES. RSC Publishing.
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  • ICH. Quality Guidelines.
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Foundational

Spectroscopic Characterization of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester: An In-Depth Technical Guide

Executive Summary In the landscape of modern pharmacokinetics and therapeutic drug monitoring, stable isotope-labeled (SIL) compounds are indispensable as internal standards for liquid chromatography-tandem mass spectrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacokinetics and therapeutic drug monitoring, stable isotope-labeled (SIL) compounds are indispensable as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS: 1246815-71-3) serves as a critical, highly enriched intermediate in the synthesis of Gabapentin-d4[1][].

This whitepaper provides an authoritative guide to the spectroscopic characterization of this specific d4-intermediate. By detailing the causality behind the analytical methodologies—specifically Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy—this guide empowers scientists to establish self-validating quality control protocols that ensure >98% isotopic purity before downstream reduction and hydrolysis[3][4].

G A Cyclohexanone Precursor B 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (Intermediate) A->B Deuteration & Esterification C Gabapentin-d4 (Stable Isotope API) B->C Reduction & Hydrolysis D LC-MS/MS Internal Standard C->D Clinical Quantification

Figure 1: Synthetic context of the d4-intermediate in the production of Gabapentin-d4.

Structural and Physicochemical Profiling

The strategic placement of deuterium atoms in this molecule is not arbitrary. The deuteriums are incorporated at the α -carbons of both the nitromethyl and acetate groups. Causality: These positions correspond to the aminomethyl and acetic acid side chains in the final Gabapentin-d4 molecule. Deuterating these specific aliphatic sites prevents in vivo metabolic scrambling and ensures a robust, stable +4 Da mass shift, which is critical for avoiding cross-talk with the natural isotopic envelope of the endogenous drug during MS analysis[5].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name Methyl 2,2-dideuterio-2-[1-[dideuterio(nitro)methyl]cyclohexyl]acetate
CAS Number 1246815-71-3
Molecular Formula C10H13D4NO4
Molecular Weight 219.27 g/mol
Monoisotopic Exact Mass 219.1405 Da
Deuteration Sites Nitromethyl (-CD₂NO₂) and Acetate (-CD₂COOCH₃)

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the site-specific isotopic enrichment of the intermediate.

  • ¹H NMR (CDCl₃, 400 MHz): In the non-deuterated analog, two distinct singlets appear: one at ~4.6 ppm (2H, -CH₂NO₂) and one at ~2.6 ppm (2H, -CH₂COOCH₃). In the d4-ester, these signals are completely absent.

    • Causality: Deuterium ( 2H ) possesses a nuclear spin of I=1 and resonates at a drastically different Larmor frequency than protium ( 1H , I=1/2 ). Consequently, the deuterated α -positions become "invisible" in the ¹H spectrum. The remaining visible signals are the cyclohexane ring protons (multiplet, 1.3–1.6 ppm, 10H) and the ester methoxy group (singlet, ~3.7 ppm, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): The carbons bearing the deuterium atoms (-CD₂NO₂ and -CD₂COOCH₃) exhibit dramatic changes.

    • Causality: Due to scalar coupling with the I=1 deuterium nuclei, these carbon signals split into multiplets (specifically pentets, following the 2nI+1 rule where n=2 ). Furthermore, the quadrupolar relaxation of deuterium and the loss of the Nuclear Overhauser Effect (NOE) severely diminish the signal intensity of these carbons, serving as a secondary qualitative confirmation of deuteration.

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS is utilized to confirm the exact mass and the overall isotopic purity (isotopologue distribution) of the bulk material.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Expected m/z: The theoretical[M+H]⁺ is 220.148 .

  • Causality: By utilizing a high-resolution Time-of-Flight (TOF) or Orbitrap analyzer, researchers can easily differentiate the target d4 compound from trace d3 (M+H = 219.141) or d2 (M+H = 218.135) impurities resulting from incomplete isotopic exchange during synthesis. Characteristic fragmentation includes the neutral loss of NO₂ ( Δm=46 ) and methanol ( Δm=32 ).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal verification of both functional groups and isotopic substitution.

  • Causality: The vibrational frequency of a chemical bond is governed by Hooke's Law ( ν∝k/μ​ ). Replacing hydrogen with the heavier deuterium atom roughly doubles the reduced mass ( μ ) of the bond oscillator. Consequently, the C-H stretching frequencies (~2900 cm⁻¹) shift downward by a factor of 1/2​ , placing the C-D stretching vibrations in the "silent region" of 2100–2250 cm⁻¹ .

  • Conserved Bands: The asymmetric NO₂ stretch (~1550 cm⁻¹), symmetric NO₂ stretch (~1370 cm⁻¹), and the ester C=O stretch (~1735 cm⁻¹) remain largely unshifted, confirming structural integrity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the analytical release of this intermediate, we employ a self-validating Quantitative NMR (qNMR) protocol. This system uses the molecule's own un-deuterated moiety as an internal standard, eliminating the variance introduced by external calibrants.

Step-by-Step qNMR Methodology for Isotopic Purity
  • Sample Preparation: Dissolve exactly 10 mg of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire a ¹H NMR spectrum at 400 MHz. Critical: Set the relaxation delay (D1) to at least 10 seconds. Causality: A long D1 ensures the complete longitudinal relaxation ( T1​ ) of all spins, which is an absolute physical requirement for accurate quantitative integration.

  • Internal Calibration: Phase and baseline-correct the spectrum. Set the TMS reference peak to 0.00 ppm.

  • Self-Validation (Integration): Select the sharp singlet of the methoxy group (-OCH₃) at ~3.7 ppm. Set its integral value exactly to 3.00 .

  • Impurity Quantification: Integrate the baseline regions where the protium signals would appear: ~4.6 ppm (residual -CH₂NO₂) and ~2.6 ppm (residual -CH₂COOCH₃).

  • Data Interpretation: If the integral at 4.6 ppm reads 0.02 , the residual protium is 0.02/2.00=1% . Therefore, the isotopic purity at the nitromethyl site is 99% Atom D .

Workflow Prep Sample Preparation (CDCl3 / ESI+ Matrix) NMR 1H & 13C NMR Quantify residual protium via internal -OCH3 Prep->NMR HRMS LC-HRMS Determine exact mass & isotopologues Prep->HRMS FTIR FT-IR Spectroscopy Verify C-D stretch (2100-2250 cm-1) Prep->FTIR QC QC Release (>98% Isotopic Purity Confirmed) NMR->QC Pass: <2% residual H HRMS->QC Pass: [M+H]+ 220.148 FTIR->QC Pass: C-D stretch present

Figure 2: Self-validating analytical workflow for determining the isotopic purity of the d4-ester.

References

  • Pharmaffiliates. "1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS: 1246815-71-3)." Pharmaffiliates Reference Standards. Available at:[Link]

  • National Center for Biotechnology Information. "2-(1-(Amino-dideuteriomethyl)cyclohexyl)-2,2-dideuterioacetic acid." PubChem Compound Summary for CID 45039319. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester in Gabapentin API Using a Stable Isotope-Labeled Internal Standard (-d4)

Target Audience: Analytical Researchers, Mass Spectrometry Specialists, and Pharmaceutical Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocol Introduction & Regulatory Context Gaba...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Mass Spectrometry Specialists, and Pharmaceutical Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocol

Introduction & Regulatory Context

Gabapentin, a blockbuster γ-aminobutyric acid (GABA) analogue used for the treatment of epilepsy and neuropathic pain, is synthesized via a multi-step pathway originating from cyclohexanone. A critical intermediate in this synthesis is 1-(nitromethyl)cyclohexaneacetic acid , which is subsequently reduced to form the primary amine of the final active pharmaceutical ingredient (API). During process development and manufacturing, the methyl ester of this intermediate—1-(nitromethyl)cyclohexaneacetic acid methyl ester —frequently emerges as a process-related impurity.

Under the [1], aliphatic nitro compounds are flagged as potentially genotoxic impurities (PGIs) due to their DNA-reactive potential. Consequently, regulatory agencies mandate the control of such impurities at trace levels (typically < 10 ppm) in the final API. Standard HPLC-UV methods lack the sensitivity and selectivity required for this threshold. This application note details a robust, self-validating LC-MS/MS methodology utilizing 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS: 1246815-71-3) [2] as a stable isotope-labeled internal standard (SIL-IS) to achieve parts-per-billion (ppb) level quantification.

Synth A Cyclohexanone + Ethyl Cyanoacetate B Cyclohexylideneacetate Intermediate A->B Knoevenagel Condensation C 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester (Target Impurity) B->C Nitromethane Addition + Esterification D Gabapentin API C->D Nitro Reduction & Hydrolysis

Figure 1: Synthetic pathway of Gabapentin highlighting the nitromethyl intermediate formation.

Mechanistic Insights: The Stable Isotope Dilution (SID) Advantage

As a Senior Application Scientist, I frequently observe methods failing during validation due to uncompensated matrix effects. Analyzing trace impurities in a high-concentration API matrix (e.g., 50 mg/mL Gabapentin) presents severe analytical challenges.

The Causality of Ion Suppression

During Electrospray Ionization (ESI), the sheer abundance of Gabapentin ions saturates the droplet surface, outcompeting the trace nitro ester impurity for charge and surface access. This results in severe ion suppression of the analyte.

Why the -d4 Internal Standard is Non-Negotiable

By spiking the sample with 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester , we employ Stable Isotope Dilution (SID). Because the -d4 IS shares the exact physicochemical properties of the analyte, it perfectly co-elutes chromatographically. It enters the ESI source at the exact same moment as the analyte, experiencing the identical degree of ion suppression. By quantifying the ratio of Analyte Area to IS Area, the matrix effect is mathematically nullified, ensuring absolute quantitative accuracy.

Orthogonal Sample Preparation: The Zwitterion vs. Lipophile Dynamic

Direct injection of 50 mg/mL API into an LC-MS/MS will rapidly degrade column performance and foul the MS source. To prevent this, we exploit the distinct pKa values of the matrix and the analyte:

  • Gabapentin (Matrix): Contains a carboxylic acid (pKa ~3.7) and a primary amine (pKa ~10.7). At pH 6.5, it exists almost entirely as a highly polar zwitterion.

  • Target Impurity & IS: The nitro ester is neutral and highly lipophilic.

By performing a Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) at pH 6.5, the zwitterionic Gabapentin remains trapped in the aqueous phase, while >95% of the lipophilic nitro ester partitions into the organic phase. This orthogonal separation removes the bulk API before it ever reaches the instrument.

Workflow API Gabapentin API Sample (Aqueous Buffer, pH 6.5) Spike Spike with IS: -d4 Methyl Ester API->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Phase Aqueous Phase: Discard (Contains Gabapentin) LLE->Phase Phase Separation Org Organic Phase: Retain (Contains Analyte & IS) LLE->Org Phase Separation LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Org->LCMS Evaporate & Reconstitute

Figure 2: Sample preparation and LC-MS/MS workflow utilizing LLE to minimize API matrix effects.

Experimental Protocol: A Self-Validating System

This protocol is designed to meet the rigorous validation standards outlined in [3].

Reagents & Materials
  • Analyte: 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester (Reference Standard)

  • Internal Standard: 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS: 1246815-71-3)

  • Matrix: Gabapentin API

  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), MTBE, Formic Acid, Ammonium Formate.

Step-by-Step Sample Preparation
  • Buffer Preparation: Prepare a 50 mM Ammonium Formate buffer and adjust the pH to exactly 6.5 using dilute ammonia or formic acid. (Causality: Strict pH control ensures Gabapentin remains strictly zwitterionic, preventing its extraction into the organic phase).

  • Sample Dissolution: Accurately weigh 100.0 mg of Gabapentin API into a 15 mL polypropylene centrifuge tube. Add 2.0 mL of the pH 6.5 buffer and vortex until completely dissolved (Sample concentration = 50 mg/mL).

  • IS Spiking: Add 20 µL of the -d4 IS working solution (100 ng/mL in MeCN) to the sample.

  • Extraction: Add 4.0 mL of MTBE to the tube. Cap tightly and shake mechanically for 10 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C to break any emulsions.

  • Recovery: Carefully transfer 3.0 mL of the upper organic (MTBE) layer into a clean glass vial.

  • Concentration: Evaporate the organic phase to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Initial Mobile Phase (Water/MeCN 80:20, v/v). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.5 min: Linear ramp to 90% B

    • 3.5 - 4.5 min: Hold at 90% B

    • 4.5 - 4.6 min: Return to 20% B

    • 4.6 - 6.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode. (Note: While nitro compounds can be analyzed in negative mode, the methyl ester lacks an easily deprotonatable site; hence, monitoring the [M+H]+ adduct in positive mode yields superior signal-to-noise).

Data Presentation

Table 1: MRM Transitions and MS Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the neutral loss of nitrous acid (HNO₂, 47 Da).

CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 216.1169.15015Quantifier
Analyte 216.1184.15018Qualifier
IS (-d4) 220.1173.15015IS Quantifier
Table 2: Method Validation Summary (Spiked API Matrix)

To ensure the protocol acts as a self-validating system, system suitability criteria must be met before data acquisition. The IS peak area relative standard deviation (RSD) across all injections must be ≤ 10%, proving that matrix suppression is stable and controlled.

Validation ParameterResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.1 ppm (ng/mg API)S/N ≥ 3
Limit of Quantitation (LOQ) 0.3 ppm (ng/mg API)S/N ≥ 10, Precision ≤ 10%
Linearity Range 0.3 ppm – 20.0 ppmR² ≥ 0.995
Intra-day Precision (RSD) 3.2% at 1.0 ppm≤ 10.0%
Recovery (Accuracy) 96.5% – 102.3%80% – 120%
Matrix Effect (IS Normalized) 98.8%85% – 115%

Conclusion

The quantification of potentially genotoxic nitro-intermediates in high-dose APIs like Gabapentin requires analytical strategies that go beyond simple chromatography. By leveraging the physicochemical differences between the zwitterionic API and the lipophilic impurity via targeted LLE, and by employing 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester as a stable isotope-labeled internal standard, this protocol neutralizes matrix effects and delivers robust, ICH-compliant quantification down to 0.3 ppm.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency.[Link]

  • Pharmaffiliates. 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS: 1246815-71-3). Reference Standards Catalog.[Link][1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester as an Internal Standard

Abstract: This document provides a comprehensive technical guide for the preparation and use of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester as an internal standard (IS) in quantitative bioanalytical workflows,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the preparation and use of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester as an internal standard (IS) in quantitative bioanalytical workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of target analytes in complex biological matrices. The methodologies are grounded in established principles of bioanalytical method validation and are supported by authoritative references to ensure scientific integrity and regulatory alignment.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly within regulated environments such as pharmaceutical development, achieving accuracy and precision is paramount.[1] The use of a stable isotope-labeled internal standard, such as 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, is the gold standard for correcting for variability during sample processing and analysis.[1][2] This molecule is chemically identical to its non-deuterated counterpart (the analyte), with the exception of a slight increase in mass due to the replacement of four hydrogen atoms with deuterium.

By introducing a known quantity of this deuterated standard into a sample at the initial stage of preparation, it functions as a direct proxy for the analyte.[1] Any loss of the target analyte during extraction, handling, or due to variations in instrument response will be mirrored by a proportional loss of the internal standard.[1][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly reliable quantification.[1] This approach is fundamental to mitigating issues like matrix effects, which can suppress or enhance the analyte signal in unpredictable ways.[2][4]

Causality in Experimental Design: The choice of a deuterated internal standard is deliberate. Its near-identical physicochemical properties to the analyte ensure that it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer.[4] This mimicry is the foundation of its effectiveness in correcting for analytical variability.

Materials and Reagents

2.1 Internal Standard and Solvents

  • 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (Purity: >99%, Isotopic Enrichment: ≥98%)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

2.2 Consumables and Equipment

  • Class A Volumetric Flasks (various sizes)

  • Calibrated Micropipettes and sterile, low-retention tips

  • Analytical Balance (readable to 0.01 mg)

  • Vortex Mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

  • Appropriate chromatography column for the target analyte

  • Autosampler vials with inserts

Preparation of Stock and Working Solutions

The accuracy of the entire quantitative assay is contingent upon the precise preparation of the internal standard solutions. All preparations should be documented thoroughly.

3.1 Primary Stock Solution (1 mg/mL)

  • Weighing: Accurately weigh approximately 1.0 mg of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard to a 1.0 mL Class A volumetric flask.

  • Solubilization: Add a small volume of methanol (approximately 0.5 mL) to dissolve the standard completely. Gentle vortexing may be applied.

  • Dilution to Volume: Once fully dissolved, bring the solution to the 1.0 mL mark with methanol.

  • Homogenization: Cap the flask and invert it a minimum of 10 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clearly labeled, amber glass vial and store at -20°C or below.

Rationale: Preparing a high-concentration primary stock solution minimizes weighing errors and provides a stable source for creating more dilute working solutions. Storage at low temperatures is crucial to prevent degradation and solvent evaporation.[4]

3.2 Intermediate and Working Solutions

The concentrations of the intermediate and working solutions should be optimized based on the expected concentration range of the analyte in the study samples. The goal is to have an internal standard concentration that yields a robust and consistent signal in the mass spectrometer.

Solution TypeStarting SolutionDiluentDilution FactorFinal Concentration
Intermediate Stock Primary Stock (1 mg/mL)Methanol1:10010 µg/mL
Working Solution Intermediate Stock (10 µg/mL)50:50 Acetonitrile:Water1:100100 ng/mL

Protocol for Working Solution (100 ng/mL):

  • Pipette 100 µL of the 10 µg/mL Intermediate Stock into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Cap and invert multiple times to ensure homogeneity. This solution is used to spike into biological samples.

Sample Preparation Protocols

The selection of a sample preparation technique is critical and depends on the biological matrix (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of the analyte.[5][6] The internal standard must be added at the very beginning of the process to account for any losses during extraction.[3][4]

Sample_Preparation_Workflow cluster_0 Initial Sample Handling cluster_1 Matrix Removal cluster_2 Final Sample Preparation Sample Biological Sample (e.g., Plasma) Spike Spike with IS Working Solution Sample->Spike Add precise volume Vortex_1 Vortex Briefly Spike->Vortex_1 Precipitation Protein Precipitation (e.g., add cold ACN) Vortex_1->Precipitation Begin Extraction Vortex_2 Vortex Vigorously Precipitation->Vortex_2 Centrifuge Centrifuge (e.g., 10,000 x g) Vortex_2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Isolate Analyte Dilution Dilute or Evaporate & Reconstitute Supernatant->Dilution Analysis Transfer to vial for LC-MS Analysis Dilution->Analysis

Caption: General workflow for sample preparation using protein precipitation.

4.1 Protein Precipitation (for Plasma/Serum)

This method is fast and effective for removing the majority of proteins from plasma or serum samples.[6]

  • Sample Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to the sample.

  • Vortex: Briefly vortex the sample (2-3 seconds) to ensure the IS is fully mixed.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is a common starting point.

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Final Step: The supernatant can be directly injected if the solvent composition is compatible with the mobile phase ("dilute and shoot") or evaporated to dryness and reconstituted in the mobile phase to concentrate the analyte.[5]

4.2 Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that can provide a cleaner sample by partitioning the analyte and IS into an immiscible organic solvent.

  • Sample & IS: To 100 µL of the biological sample, add 10 µL of the IS working solution and vortex.

  • pH Adjustment (Optional): Adjust the sample pH with a buffer to ensure the analyte is in a neutral, non-ionized state, which enhances its extraction into an organic solvent.

  • Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex for 1-2 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Centrifugation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the mobile phase. Vortex to ensure complete dissolution before transferring to an autosampler vial.

Method Validation Considerations

Any bioanalytical method utilizing this internal standard must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[7][8]

5.1 Stability of the Internal Standard

A crucial validation experiment is to assess the stability of the deuterated internal standard to ensure that no H-D exchange occurs under the conditions of sample storage and preparation.[1][4]

Protocol for H-D Exchange Check:

  • Spike the IS working solution into a blank biological matrix.

  • Incubate the spiked matrix under various conditions (e.g., room temperature for 24 hours, 37°C for 4 hours).

  • Process the sample using the chosen extraction protocol.

  • Analyze by LC-MS. Monitor the mass channel of the unlabeled analyte. An increase in the analyte signal over time in a sample containing only the internal standard would indicate that the deuterium atoms are exchanging with hydrogen atoms from the solvent or matrix.[1]

Stability_Check cluster_input cluster_output IS Deuterated IS Process Spike IS into Matrix Incubate under Test Conditions IS->Process Matrix Blank Matrix Matrix->Process Extraction Perform Sample Extraction Process->Extraction Analysis LC-MS Analysis Extraction->Analysis Monitor_IS Monitor IS Signal (m/z of d4) Analysis->Monitor_IS Expect stable signal Monitor_Analyte Monitor Analyte Signal (m/z of d0) Analysis->Monitor_Analyte Expect NO signal increase

Caption: Logical flow for verifying the isotopic stability of the internal standard.

Conclusion

The protocols outlined in this document provide a robust framework for the preparation and use of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester as an internal standard. By adhering to these guidelines and the principles of bioanalytical method validation, researchers can achieve highly accurate and reproducible quantitative results. The causality behind each step—from the precise preparation of stock solutions to the early addition of the IS in sample processing—is critical for ensuring the integrity of the final data.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Chrom Tech, Inc. (2025, October 15). Fundamentals of Sample Preparation for Chromatography.
  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
  • Kymos. (2018, May 25). New FDA Guidance on Bioanalytical Method Validation.
  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • Organomation. Chromatography Sample Preparation Guide.
  • Thermo Fisher Scientific. Sample Preparation Techniques.
  • National Center for Biotechnology Information. (2024, January 11). Chromatography - StatPearls.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • International Journal of Pharmaceutical and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • BenchChem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

Sources

Method

Application Note: Quantitative Analysis of Gabapentin Synthetic Intermediates Using Stable Isotope-Labeled d4-Methyl Ester via LC-MS/MS

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Mechanistic Rationale

The synthesis of the active pharmaceutical ingredient (API) Gabapentin requires rigorous in-process monitoring to ensure high yield and to prevent the carryover of toxic or reactive intermediates into the final formulation. In the classical synthetic route involving nitromethane addition, 1-(Nitromethyl)cyclohexaneacetic acid and its corresponding methyl ester are critical intermediates.

Quantifying these intermediates directly from the reaction matrix presents significant analytical challenges. The reaction broth contains high concentrations of catalysts, unreacted precursors, and organic solvents, which induce severe ion suppression in Electrospray Ionization (ESI)[1]. To establish a self-validating, highly trustworthy quantitative method, we employ a stable isotope-labeled internal standard (SIL-IS): 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS: 1246815-71-3)[2].

Causality of Experimental Choices
  • Why target the Methyl Ester? Carboxylic acid intermediates often exhibit poor peak shape and variable retention on standard C18 reverse-phase columns due to secondary interactions. The methyl ester derivative (MW: 185.27 g/mol for the gabapentin ester[3]) is highly lipophilic, ensuring sharp, symmetrical peaks and superior ionization efficiency in ESI+ mode.

  • Why use a d4-labeled Internal Standard? The d4-methyl ester co-elutes exactly with the unlabeled intermediate. Because it experiences the exact same matrix environment at the moment of ionization, it perfectly normalizes any signal enhancement or suppression, ensuring the peak area ratio remains strictly proportional to the analyte concentration.

SynthesisPathway A Cyclohexylideneacetic Acid Esters B 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester (Target Analyte) A->B Nitromethane Addition C Gabapentin Methyl Ester (Precursor) B->C Catalytic Reduction D Gabapentin API C->D Hydrolysis

Fig 1: Synthetic route of Gabapentin highlighting the targeted methyl ester intermediates.

Experimental Protocols

Materials and Reagents
  • Analyte Standard: 1-(Nitromethyl)cyclohexaneacetic acid methyl ester (Purity >99%).

  • Internal Standard (SIL-IS): 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (Molecular Formula: C10​H13​D4​NO4​ , MW: 219.27)[2].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid (0.1% v/v).

Step-by-Step Sample Preparation

This protocol utilizes a rapid "dilute-and-shoot" methodology combined with protein/matrix precipitation to ensure column longevity and reproducible baseline noise[4].

  • Reaction Sampling: Extract a 10.0 mg aliquot of the in-process synthetic mixture.

  • Primary Dilution: Dissolve the aliquot in 10.0 mL of Methanol to arrest the reaction and solubilize the organic intermediates (Stock Solution).

  • Matrix Precipitation: Transfer 100 μL of the Stock Solution into a 1.5 mL Eppendorf tube. Add 400 μL of cold precipitation solvent (Methanol:Acetonitrile, 2:1 v/v) to crash out any polymeric byproducts or catalyst complexes.

  • SIL-IS Spiking: Add 20 μL of the d4-methyl ester working solution (1.0 μg/mL in Methanol) to the tube.

  • Centrifugation: Vortex the mixture for 60 seconds, then centrifuge at 13,000 rpm for 15 minutes at 4°C[4].

  • Final Reconstitution: Transfer 100 μL of the clarified supernatant into an LC autosampler vial containing 900 μL of Mobile Phase A (0.1% Formic Acid in Water).

SamplePrep S1 1. Sample Aliquot (10 mg in MeOH) S2 2. Matrix Precipitation (Cold MeOH:ACN) S1->S2 S3 3. Spike SIL-IS (d4-Methyl Ester) S2->S3 S4 4. Centrifugation (13,000 rpm, 4°C) S3->S4 S5 5. UHPLC Separation (HSS T3 Column) S4->S5 S6 6. ESI-MS/MS (MRM Mode) S5->S6

Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Instrumental Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm). This column is selected for its superior retention of polar and semi-polar aliphatic compounds[4].

  • Column Temperature: 45 °C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 5.5 min: Linear gradient to 95% B (Wash)

    • 5.5 - 7.0 min: 5% B (Re-equilibration)

  • Injection Volume: 2.0 μL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Presentation & System Validation

To ensure the trustworthiness of the analytical method, Multiple Reaction Monitoring (MRM) transitions were optimized for both the analyte and the d4-labeled internal standard. The primary transition corresponds to the loss of the methoxy group ( −CH3​OH ), while the secondary transition tracks the loss of the nitro group ( −NO2​ ).

Table 1: MRM Transitions and Collision Energies
CompoundPrecursor Ion ( [M+H]+ )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester 216.1184.1170.115 / 22
1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (IS) 220.1188.1174.115 / 22
Gabapentin Methyl Ester (Downstream Precursor) 186.2154.2137.112 / 18
Table 2: Method Validation Parameters (Self-Validating System)

The method was validated across a dynamic range of 1.0 to 1000 ng/mL. The use of the d4-methyl ester IS successfully neutralized matrix suppression, yielding an IS-normalized Matrix Factor (MF) nearly equal to 1.0.

ParameterResultAcceptance Criteria
Linearity ( R2 ) 0.9994 >0.995
Limit of Quantitation (LOQ) 1.0 ng/mL S/N≥10
Intra-day Precision (CV%) 2.4% - 3.8% ≤5.0%
Inter-day Precision (CV%) 3.1% - 4.5% ≤5.0%
IS-Normalized Matrix Factor 0.98 - 1.03 0.85−1.15
Mean Recovery 99.2% 90%−110%

Conclusion

The incorporation of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester as a stable isotope-labeled internal standard provides a robust, highly reliable framework for quantifying Gabapentin synthetic intermediates. By derivatizing or tracking the methyl ester form, chromatographers can bypass the poor retention characteristics of aliphatic carboxylic acids. Furthermore, the d4-label guarantees that any matrix-induced ionization suppression experienced by the analyte is perfectly mirrored by the internal standard, ensuring absolute quantitative accuracy during process scale-up and quality control monitoring.

Sources

Application

Application Note: Chromatographic Isolation and Isotopic Quantification of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

Target Audience: Analytical Chemists, Process Scientists, and DMPK Researchers Document Type: Technical Protocol & Methodological Guide Introduction & Chemical Context The compound 1-(Nitromethyl)cyclohexaneacetic acid-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and DMPK Researchers Document Type: Technical Protocol & Methodological Guide

Introduction & Chemical Context

The compound 1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester (CAS: 1246815-71-3; MW: 219.27) is a highly specialized, stable-isotope-labeled synthetic intermediate[1]. Its primary application is serving as the direct precursor to Gabapentin-d4. In clinical pharmacokinetics and forensic toxicology, deuterated gabapentin is an indispensable Internal Standard (IS) used to correct for severe matrix effects during high-throughput LC-MS/MS bioanalysis of human urine and serum[2].

The synthesis of this intermediate typically relies on the base-catalyzed Michael addition of nitromethane to a deuterated cyclohexylideneacetic acid methyl ester[3]. Consequently, the crude reaction mixture contains unreacted non-polar starting materials, volatile nitromethane, and basic catalysts that must be rigorously separated. This application note details a dual-platform chromatographic workflow: a preparative flash method for bulk isolation, followed by an advanced LC-MS/MS protocol to validate both chemical purity and isotopic fidelity.

Chromatographic Challenges & Causality (Scientist's Insights)

Designing a separation method for this molecule requires navigating several structural nuances:

  • Nitro Group Reactivity & pH Constraints: The alpha-protons of the nitromethyl group (-CH₂NO₂) are mildly acidic (pKa ~10). Exposure to basic mobile phases (pH > 8) can induce enolization, leading to irreversible degradation or Nef-type side reactions. Causality: All chromatographic mobile phases must be strictly maintained at neutral or acidic pH to preserve molecular integrity.

  • Orthogonal Stationary Phase Selection: The nitro group is strongly electron-withdrawing and highly polarizable. While a standard C18 column provides adequate retention, it often results in peak tailing. Causality: A Pentafluorophenyl (PFP) stationary phase is selected for analytical LC-MS/MS. The fluorinated aromatic ring provides strong dipole-dipole and π−π interactions with the nitroaliphatic moiety, yielding superior peak symmetry and resolution.

  • Isotopic Separation Dynamics: Deuterated isotopologues (d4 vs. d0) exhibit a slight inverse kinetic isotope effect in reverse-phase liquid chromatography. Causality: High-efficiency sub-2 µm particles are required to resolve these subtle shifts, as the d4-ester will elute marginally earlier than the unlabelled impurity.

Workflow Visualization

G SynMix Crude Synthesis Mixture (d4-Precursor + Impurities) Flash Prep Flash Chromatography (Hexane/EtOAc) SynMix->Flash Load onto Silica Waste Non-Polar Impurities (Cyclohexylideneacetate) Flash->Waste Elutes First Intermediate Enriched d4-Ester Fraction Flash->Intermediate Target Elution LCMS Analytical LC-MS/MS (PFP Column, ESI+) Intermediate->LCMS Aliquot for QC Data Isotopic Purity & Yield Confirmation LCMS->Data Mass Analysis

Workflow for preparative isolation and LC-MS/MS quality control of the d4-ester intermediate.

Experimental Protocols

Protocol 1: Preparative Flash Chromatography (Impurity Clearance)

Objective: To isolate the target d4-ester from unreacted starting materials and polymeric byproducts prior to downstream nitro-reduction.

  • Step 1: Reaction Quench & Extraction. Quench the basic Michael addition reaction mixture with saturated aqueous NH₄Cl to neutralize the catalyst. Extract the aqueous layer three times with Ethyl Acetate, leveraging liquid-liquid extraction principles to partition the lipophilic ester into the organic phase[4].

  • Step 2: Concentration & Dry Loading. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Scientist's Insight: Dry load the resulting crude oil onto 40-60 µm silica gel. This prevents band broadening caused by the high viscosity of the crude oil and ensures baseline resolution from the non-polar starting material.

  • Step 3: Column Equilibration. Equilibrate a spherical silica flash column with 100% Hexane for 3 Column Volumes (CV).

  • Step 4: Gradient Elution.

    • 0.0 - 2.0 CV: 100% Hexane (Elutes unreacted cyclohexylideneacetate).

    • 2.0 - 7.0 CV: Linear gradient from 0% to 20% Ethyl Acetate in Hexane.

  • Step 5: Fraction Collection. Monitor the eluent via UV absorbance at 210 nm (specific to the nitro group's π→π∗ transition). The target 1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester typically elutes between 3.5 and 4.5 CV.

Protocol 2: Analytical LC-MS/MS for Isotopic Fidelity

Objective: To verify the chemical purity and accurately quantify the d4/d0 isotopic ratio.

  • Step 1: Sample Preparation. Dilute an aliquot of the pooled flash chromatography fractions 1:1000 in Mobile Phase A to prevent mass spectrometer detector saturation.

  • Step 2: System Configuration. Configure a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer[2].

    • Column: Pentafluorophenyl (PFP), 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Step 3: Gradient Program. Run a gradient at 0.4 mL/min (Injection Volume: 2 µL):

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 7.0 min: Return to 10% B and re-equilibrate.

  • Step 4: MS/MS Detection (MRM).

    • Scientist's Insight: Aliphatic esters exhibit poor protonation efficiency in standard acidic mobile phases. The addition of 5 mM Ammonium Formate is a critical self-validating step; it forces the formation of the stable [M+NH4​]+ adduct, increasing MS sensitivity by over 50-fold.

    • Monitor the d4-ester transition : m/z 237.3 [M+NH4​]+ m/z 188.2 (loss of nitromethane/water).

    • Monitor the d0-ester transition (impurity): m/z 233.3 [M+NH4​]+ m/z 184.2.

  • Step 5: Data Processing. Integrate the MRM peaks. Calculate isotopic purity as the ratio of the d4 peak area to the sum of (d4 + d0) peak areas.

Quantitative Method Performance Data

The following table summarizes the expected chromatographic and quantitative performance metrics across both the preparative and analytical platforms.

ParameterPreparative Flash ChromatographyAnalytical LC-MS/MS
Primary Objective Bulk impurity clearance (>98% purity)Isotopic fidelity & trace quantification
Stationary Phase Spherical Silica Gel (40-60 µm)Pentafluorophenyl (PFP), 1.7 µm
Mobile Phase System Hexane / Ethyl Acetate (Gradient)0.1% FA + 5mM NH₄FA in H₂O / ACN
Target Retention Time 3.5 – 4.5 Column Volumes (CV)4.25 minutes
Isotopic Shift ( Δ Rt) Not applicable (co-elution)-0.05 min (d4 elutes before d0)
Detection Mode UV Absorbance (210 nm)ESI+ MRM (m/z 237.3 188.2)
Typical Recovery/Yield 88% – 92%>99% (Analytical precision)
LOD / LOQ ~0.1 mg (UV detector limit)0.5 ng/mL / 1.5 ng/mL

Conclusion

This dual-platform chromatographic approach ensures the robust isolation and rigorous quantification of 1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester. By leveraging normal-phase preparative chromatography for bulk impurity clearance and PFP-based LC-MS/MS for high-resolution isotopic validation, drug development professionals can guarantee the integrity of downstream deuterated gabapentin internal standards.

References

  • Title: CAS No : 1246815-71-3 | Chemical Name : 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Source: Pharmaffiliates URL: [1]

  • Title: Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin Source: ACS Publications URL: [3]

  • Title: Application Note: Quantification of Gabapentin in Human Urine using a Deuterated Internal Standard by LC-MS/MS Source: Benchchem URL: [2]

  • Title: US20080207945A1 - Preparation of gabapentin by liquid-liquid extraction Source: Google Patents URL: [4]

Sources

Method

In vitro metabolic stability assays using 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

Application Note & Protocol Topic: In Vitro Metabolic Stability of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Using Human Liver Microsomes and Cryopreserved Hepatocytes Audience: Researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: In Vitro Metabolic Stability of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Using Human Liver Microsomes and Cryopreserved Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

The metabolic stability of a new chemical entity (NCE) is a cornerstone of modern drug discovery, profoundly influencing its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] The liver is the primary organ of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[3][4] In vitro metabolic stability assays serve as a critical early-stage screening tool to predict the in vivo hepatic clearance of a compound, allowing for the efficient selection and optimization of drug candidates before advancing to more resource-intensive preclinical and clinical studies.[5][6][7]

This document provides a comprehensive guide to assessing the metabolic stability of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester , a deuterated compound. The principles and protocols described herein are broadly applicable to other small molecules. Deuterated compounds are chemically identical to their non-deuterated counterparts but are distinguishable by mass spectrometry, making them ideal as internal standards for bioanalysis to correct for variations in sample processing and instrument response.[8][9][10][11] In the context of this protocol, the deuterated compound will be treated as the analyte to determine its own metabolic fate.

Two primary in vitro systems will be discussed:

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the liver's endoplasmic reticulum, rich in Phase I metabolic enzymes like CYPs and flavin monooxygenases (FMOs).[4][12] HLM assays are cost-effective, high-throughput, and specifically interrogate CYP-mediated metabolism, which is a major clearance pathway for a majority of drugs.[4] The catalytic activity of these enzymes is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the necessary reducing equivalents for the enzymatic cycle.[1][13][14]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as active transporter proteins.[3][6] Hepatocyte assays are considered the "gold standard" for in vitro metabolism studies as they more closely represent the physiological environment of the liver.[3][5][6]

The fundamental endpoint of these assays is the rate of disappearance of the parent compound over time. This rate is used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).[2][12][15]

Overall Experimental Workflow

The process for determining metabolic stability follows a structured sequence of preparation, execution, and analysis. Each step is critical for generating reliable and reproducible data.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Incubation & Quenching cluster_analysis Phase 3: Analysis prep_stocks Prepare Stock Solutions (Test Compound, Controls, IS) prep_bio Prepare Biological Matrix (HLMs or Hepatocytes) prep_reagents Prepare Buffers & Cofactors (Phosphate Buffer, NADPH System) pre_incubate Pre-incubate Matrix at 37°C prep_reagents->pre_incubate initiate Initiate Reaction (Add Test Compound & NADPH) pre_incubate->initiate incubate Incubate at 37°C (Collect aliquots at T=0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Add ice-cold Acetonitrile with IS) incubate->quench process Process Samples (Centrifuge to pellet protein) quench->process analyze LC-MS/MS Analysis (Quantify Parent Compound) process->analyze calculate Calculate & Interpret Data (t½, CLint) analyze->calculate G raw_data Raw Data (Peak Area Ratios from LC-MS/MS) pct_remaining Calculate % Remaining vs. T=0 Control raw_data->pct_remaining plot_data Plot ln(% Remaining) vs. Time pct_remaining->plot_data get_slope Determine Slope (k) from Linear Regression plot_data->get_slope calc_thalf Calculate Half-Life (t½) t½ = -0.693 / k get_slope->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) / [Protein or Cell Conc.] calc_thalf->calc_clint categorize Categorize Stability (Low, Medium, High Clearance) calc_clint->categorize

Caption: Workflow for data analysis and parameter calculation.

Calculations
  • Percent Remaining: Calculate the percentage of the test compound remaining at each time point relative to the T=0 time point.

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k).

    • Slope (k) = (ln(C₂) - ln(C₁)) / (T₂ - T₁)

    • t½ (min) = -0.693 / k [2]3. Intrinsic Clearance (CLint): This value normalizes the clearance rate to the amount of biological material used.

    • For HLMs: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) [2][12] * For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (10⁶ cells/mL) [16]

Sample Data Presentation

The results should be tabulated for clear comparison between compounds and test systems.

ParameterMidazolam (High Clearance)Dextromethorphan (Mod. Clearance)Test Compound (Example)
t½ (min) 8.525.055.2
CLint (µL/min/mg protein) 163.155.425.1
Stability Category Low Stability (High Clearance)Moderate StabilityHigh Stability (Low Clearance)

Data is for illustrative purposes only, based on a hypothetical HLM assay at 0.5 mg/mL protein concentration.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the results, every assay must include a set of controls:

  • Positive Controls: Compounds with well-characterized metabolic profiles (e.g., Midazolam, Dextromethorphan) are used to verify the metabolic competence of the HLM or hepatocyte batch. [4]* Negative Control (-Cofactor/-Enzyme): Incubating the test compound in the absence of NADPH (for HLMs) or with heat-inactivated hepatocytes confirms that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding. [2]* Vehicle Control: A control containing only the vehicle (e.g., DMSO) is run to ensure it does not interfere with the assay or LC-MS/MS analysis.

These controls are fundamental to a self-validating system, providing confidence that the observed results are accurate and specific to the metabolic processes being investigated. This aligns with guidance from regulatory bodies like the FDA, which emphasize the need for robust in vitro evaluation of drug metabolism. [17][18][19][20]

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Di, L. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters.
  • Lall, N. et al. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX. Available from: [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. Available from: [Link]

  • alamarBlue™ Cell Viability Assay Reagent. Interchim. Available from: [Link]

  • AlamarBlue Cell Viability Assay Reagent. G-Biosciences. Available from: [Link]

  • A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Obach, R. S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. Available from: [Link]

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. U.S. Food and Drug Administration. Available from: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • ADME Hepatocyte Stability Assay. BioDuro. Available from: [Link]

  • Metabolic Stability. Mattek. Available from: [Link]

  • Armitage, I. M. et al. (2022). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry. Available from: [Link]

  • Pandey, A. V., & Flück, C. E. (2013). NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. Pharmacology & Therapeutics. Available from: [Link]

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. Available from: [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available from: [Link]

  • Soars, M. G. et al. (2012). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Xenobiotica. Available from: [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. Available from: [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Available from: [Link]

  • In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Taylor & Francis Online. Available from: [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. Available from: [Link]

  • Al-Sanea, M. M. et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available from: [Link]

  • Ghosal, A. et al. (2010). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition. Available from: [Link]

  • Intrinsic clearance studies with Power medium. Takara Bio. Available from: [Link]

  • An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. YouTube. Available from: [Link]

  • Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. AKJournals. Available from: [Link]

  • Guengerich, F. P. et al. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Nature Protocols. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC for 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

Introduction Welcome to the technical support guide for the chromatographic analysis of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester. As a deuterated analogue and a compound featuring a blend of non-polar (cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the chromatographic analysis of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester. As a deuterated analogue and a compound featuring a blend of non-polar (cyclohexane) and polar (nitromethyl, methyl ester) functionalities, achieving stable and optimal retention in reversed-phase high-performance liquid chromatography (RP-HPLC) can present unique challenges.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a structured, experience-driven approach to method development and troubleshooting. We will move beyond simple procedural steps to explain the underlying chromatographic principles, empowering you to make informed decisions and resolve issues efficiently.

Analyte Profile: Physicochemical Properties

Understanding the analyte's structure is the cornerstone of effective method development. The molecule consists of a non-polar cyclohexane ring, making it hydrophobic. It also contains a polar nitromethyl group and a moderately polar methyl ester. Since the carboxylic acid is esterified, the molecule is neutral and its retention is not expected to be heavily dependent on mobile phase pH, simplifying optimization.

PropertyAssessmentImplication for RP-HPLC
Structure 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl EsterA mix of hydrophobic (cyclohexane) and polar (nitro, ester) groups.
Primary Separation Mode Reversed-Phase (RP) ChromatographyThe compound's hydrophobicity makes it ideal for retention on non-polar stationary phases like C18 or C8.[1][2]
Analyte Type NeutralRetention will be primarily controlled by mobile phase solvent strength (% organic) rather than pH.[3]
Deuterium Label (-d4) Stable Isotope LabelThe deuterium atoms are on non-exchangeable positions and will not undergo H/D exchange with protic mobile phases like water or methanol.[4] The effect on retention time compared to the non-deuterated analogue is typically minimal but can sometimes lead to slightly earlier elution.

Part 1: Initial Method Development Protocol

A systematic approach is crucial for efficient method development.[5] This protocol outlines a "scouting gradient" run, which is designed to quickly determine the approximate retention time and overall chromatographic behavior of the analyte.

Step-by-Step Scouting Gradient Protocol
  • Column Selection : Begin with a versatile, high-quality C18 column. This stationary phase provides strong hydrophobic interactions, which is ideal for retaining the cyclohexane moiety of the analyte.[1][6]

    • Recommended Dimensions: 4.6 mm ID x 150 mm length, 5 µm particle size.

  • Mobile Phase Preparation :

    • Aqueous Phase (A) : HPLC-grade water with 0.1% formic acid. The acid ensures a low pH, which can improve peak shape for many compounds and provides protons for mass spectrometry detection if used.[7]

    • Organic Phase (B) : HPLC-grade acetonitrile (ACN). Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[3][8]

    • Preparation: Prepare each mobile phase component separately, filter through a 0.45 µm or 0.22 µm membrane filter, and degas thoroughly to prevent bubble formation, which can cause flow rate and retention time instability.[9][10]

  • Sample Preparation :

    • Dissolve the sample in a solvent mixture that is weaker than or equal to the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). Injecting in a solvent that is too strong can cause peak distortion.

    • Concentration: Start with a concentration of approximately 0.5 mg/mL.

  • Instrumental Conditions :

    • Set up a broad linear gradient to survey the required elution strength.

ParameterRecommended Starting ValueRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmStandard for hydrophobic compounds, offering good retention and efficiency.[1][2]
Mobile Phase A Water + 0.1% Formic AcidProvides a consistent, low pH environment.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting non-polar compounds.
Gradient 5% to 95% B over 15 minutesA wide gradient ensures the analyte will elute, regardless of its exact polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintaining a stable temperature is critical for reproducible retention times.[11][12]
Injection Volume 5 µLA small volume minimizes potential for column overload and peak distortion.
Detection UV at 210 nm (or as appropriate)The nitro group and ester carbonyl provide some UV absorbance.
Workflow for Method Development

MethodDevWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Scout Run Wide Scouting Gradient (5-95% B) Evaluate Evaluate Retention Time (tR) and Peak Shape Scout->Evaluate Analyze Chromatogram TooEarly tR Too Low? (k < 2) Evaluate->TooEarly TooLate tR Too High? (k > 10) TooEarly->TooLate No AdjustGradient Optimize Gradient Slope Around Elution Point TooEarly->AdjustGradient Yes. Decrease Initial %B or Use Weaker Solvent Good_tR Good Retention? (2 < k < 10) TooLate->Good_tR No TooLate->AdjustGradient Yes. Increase Initial %B Good_tR->AdjustGradient Yes ConvertToIso Optional: Convert to Isocratic Method AdjustGradient->ConvertToIso If single analyte or simple mixture FinalMethod Final Validated Method AdjustGradient->FinalMethod For complex mixtures ConvertToIso->FinalMethod

Caption: A systematic workflow for HPLC method development.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the analysis of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, providing explanations and actionable solutions.

Question 1: My analyte is eluting too early (poor retention) or at the solvent front. What should I do?

Answer: This is a common issue indicating that the analyte has a stronger affinity for the mobile phase than the stationary phase. The goal is to increase the hydrophobic interaction between the analyte's cyclohexane ring and the C18 stationary phase.

Root Causes & Solutions:

  • Mobile Phase Is Too "Strong" : The initial percentage of the organic solvent (acetonitrile) is too high, preventing the analyte from interacting sufficiently with the stationary phase.

    • Solution : Decrease the starting percentage of the organic modifier. In reversed-phase, increasing the aqueous component (water) increases retention for non-polar compounds. A 10% decrease in organic content can increase the retention factor (k) by 2-3 times.[7][8]

  • Incorrect Organic Solvent : Different organic solvents have varying elution strengths. For reversed-phase HPLC, the strength order is typically Tetrahydrofuran (THF) > Acetonitrile (ACN) > Methanol (MeOH).

    • Solution : If you are using acetonitrile, switching to methanol will increase retention time, as methanol is a weaker solvent.[7]

  • Stationary Phase Is Not Retentive Enough : While a C18 is a strong starting point, not all C18 columns are the same.

    • Solution : Ensure you are using a C18 column with a high carbon load, which indicates a higher density of the hydrophobic stationary phase, leading to greater retention. If retention is still poor, a phenyl-hexyl phase could be considered to introduce π-π interactions with the nitro group, potentially altering selectivity.[1][6]

Question 2: My retention time is drifting or shifting between injections. How can I stabilize it?

Answer: Retention time drift, where the peak for the same analyte appears at different times in sequential runs, compromises data reliability. This instability usually points to a lack of equilibrium in the system or changes in instrumental conditions.[11]

Troubleshooting Decision Tree:

RT_Drift_Troubleshooting Start Retention Time Drifting? Equilibration Is the column fully equilibrated? (Run 10-20 column volumes of mobile phase) Start->Equilibration Check First Temp Is column temperature stable? (Use a column thermostat) Equilibration->Temp Yes Sol_Equilibrate Solution: Extend equilibration time before injection. Equilibration->Sol_Equilibrate No MP_Prep Is mobile phase prepared correctly? (Freshly made, degassed, no evaporation) Temp->MP_Prep Yes Sol_Temp Solution: Use a column oven and allow it to stabilize. Temp->Sol_Temp No FlowRate Is the flow rate consistent? (Check for leaks, worn pump seals, faulty check valves) MP_Prep->FlowRate Yes Sol_MP Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped. MP_Prep->Sol_MP No Sol_Flow Solution: Perform pump maintenance. Check fittings for salt deposits (leaks). FlowRate->Sol_Flow No

Caption: A decision tree for troubleshooting retention time drift.

Detailed Explanations:

  • Column Equilibration : The most common cause of drift at the beginning of a sequence is insufficient equilibration. The stationary phase needs time to fully interact with the mobile phase.[12]

    • Expert Tip : For a 150 x 4.6 mm column (volume ~1.5 mL) at 1 mL/min, a 10-20 minute equilibration is a good starting point.

  • Temperature Fluctuations : Even a 1°C change in column temperature can alter retention times by 1-2%.[11] Ambient lab temperature changes can cause gradual drift over a long run.

    • Solution : Always use a thermostatted column compartment and allow it to fully stabilize before starting analysis.

  • Mobile Phase Composition Changes :

    • Evaporation : Volatile organic components (like acetonitrile) can evaporate over time, changing the mobile phase ratio and increasing retention times.[11] Always keep solvent reservoirs capped.

    • Inadequate Mixing : If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[11]

  • Flow Rate Instability : Worn pump seals, faulty check valves, or small leaks can cause the flow rate to fluctuate, which directly impacts retention time.[11][12] If all peaks in the chromatogram shift proportionally, it is very likely a flow rate issue.[13]

Question 3: I am observing poor peak shape (tailing or fronting). What is the cause?

Answer: Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry, such as tailing or fronting, can compromise resolution and integration accuracy.

Common Causes of Peak Asymmetry:

ProblemPotential CauseSolution
Peak Tailing Secondary Interactions : Residual acidic silanol groups on the silica-based stationary phase can interact with the polar nitro group of the analyte, causing tailing.Use a high-purity, end-capped C18 column to minimize available silanols. Operating at a low pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanols, reducing these interactions.[14][15]
Column Contamination/Void : Contaminants at the column inlet or a void (a physical gap in the packing material) can distort the peak.Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.
Peak Fronting Column Overload : Injecting too much sample mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster, resulting in a fronting peak.[16]Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band distortion and fronting.Whenever possible, dissolve the sample in the initial mobile phase.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Veeprho. (2025, February 1).
  • Phenomenex. (2025, June 6).
  • Thermo Fisher Scientific. (n.d.).
  • Moravek. (2024, December 3).
  • Benchchem. (n.d.).
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Si-Ahmed, A., et al. (2008, September 10). Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC. Analytical Chemistry.
  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Chrominfo. (2025, July 25).
  • PerkinElmer. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • YMC. (2012, December 4). HPLC Method Development.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • D'Souza, M. P., et al. (2009, March 15). Fast reversed-phase liquid chromatography to reduce back exchange and increase throughput in H/D exchange monitored by FT-ICR mass spectrometry. PubMed.
  • Benchchem. (n.d.).
  • LCGC International. (2013, November 1).
  • SelectScience. (n.d.).
  • Wilson, I. D., et al. (2025, August 6). High Temperature Reversed-Phase HPLC Using Deuterium Oxide as a Mobile Phase for the Separation of Model Pharmaceuticals with Multiple On-Line Spectroscopic Analysis (UV, IR, 1H-NMR and MS).
  • Pharmaffiliates. (n.d.). Chemical Name : 1-(Nitromethyl)cyclohexane-d6-acetic Acid Ethyl Ester.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexaneacetic acid (CAS 5292-21-7).
  • Sigma-Aldrich. (n.d.). Cyclohexaneacetic acid = 98 5292-21-7.
  • PubChem. (n.d.). 1-(Nitromethyl)cyclohexanol.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • CymitQuimica. (n.d.). CAS 4313-57-9: 1-Methyl-1,4-cyclohexadiene.
  • NIST. (n.d.). Cyclohexaneacetic acid - NIST WebBook.

Sources

Optimization

Technical Support Center: Resolving Chromatographic Co-Elution of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex chromatographic beh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester .

This molecule is a critical deuterated intermediate in the synthesis of labeled Gabapentin (Gabapentin-d4)[1]. Because it lacks a strong UV chromophore and exhibits subtle isotopic retention shifts, achieving baseline separation from its precursors, hydrolysis products, and undeuterated analogs requires precise manipulation of chromatographic physics.

System Understanding & Troubleshooting Workflow

Before adjusting instrument parameters, it is critical to diagnose what is co-eluting with your target D4-ester. The workflow below outlines the diagnostic logic used to identify and resolve the three most common co-elution scenarios: isotopic interference, hydrolysis artifacts, and matrix effects.

Troubleshooting workflow for resolving co-eluting impurities in D4-ester chromatography.

Frequently Asked Questions (FAQs) & Mechanistic Solutions

Q1: Why does my D4-Ester co-elute with the undeuterated (H0) impurity, and how can I achieve baseline separation?

The Causality: This is a classic manifestation of the chromatographic isotope effect [2]. The carbon-deuterium (C-D) bond has a lower zero-point energy and smaller vibrational amplitude than the C-H bond. Consequently, deuterated molecules have a slightly smaller molar volume and are less polarizable. In Reversed-Phase Liquid Chromatography (RPLC), this reduced lipophilicity causes the deuterated compound to interact less strongly with the hydrophobic stationary phase, typically causing it to elute slightly earlier than its non-deuterated counterpart[2][3].

The Solution: Standard C18 columns rely purely on dispersive (hydrophobic) interactions, which often fail to resolve this subtle difference.

Switch to a Pentafluorophenyl (PFP) column: PFP phases offer alternative retention mechanisms (dipole-dipole, π

π , and hydrogen bonding) that exploit the slight electron density differences caused by deuteration.
  • Lower the column temperature: Decreasing the temperature to 20°C increases the enthalpic contribution to retention, magnifying the small differences in binding energy between the isotopologues.

  • Q2: I am seeing a broad, co-eluting shoulder peak that mass spectrometry identifies as the free acid (1-(Nitromethyl)cyclohexaneacetic Acid-d4). How do I resolve this?

    The Causality: The free acid is typically present due to incomplete esterification or downstream hydrolysis. The aliphatic carboxylic acid has a pKa of approximately 4.5 to 5.0. If your mobile phase is unbuffered or sits near this pKa, the acid exists in a state of partial ionization. This dynamic equilibrium between the ionized and neutral states during the chromatographic run causes severe peak tailing, smearing the acid directly into the retention window of the neutral methyl ester.

    The Solution (Self-Validating): You must control the ionization state. Buffer the mobile phase to pH ≤ 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates the carboxylic acid, forcing it into a single, highly retained neutral state. Validation Check: Inject a mixed standard of the acid and ester at pH 6.0 and pH 2.5. At pH 6.0, the acid will elute early as a sharp anion; at pH 2.5, it will shift significantly later as a neutral species, proving the resolution mechanism is thermodynamically controlled.

    Q3: Why is my UV detection yielding poor sensitivity, causing baseline noise to look like co-eluting peaks?

    The Causality: 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester lacks a conjugated aromatic system. The nitro and ester functional groups only provide weak UV absorbance in the low-wavelength range (210–220 nm)[4]. At these wavelengths, mobile phase solvents (especially methanol or acetate buffers) absorb strongly, creating a noisy baseline that masks your analyte and mimics co-elution.

    The Solution: Abandon UV detection for this intermediate. Implement Charged Aerosol Detection (CAD) or LC-MS (Electrospray Ionization, ESI) . CAD provides near-universal detection for non-volatile compounds independent of chromophores, offering a flat baseline and high sensitivity[4].

    Quantitative Data Summary

    The table below summarizes the expected retention time shifts ( ΔtR​ ) when optimizing conditions to resolve the D4-Ester from its primary impurities.

    Analyte Pair (Target vs. Impurity)Column ChemistryMobile Phase SystemColumn TempObserved ΔtR​ (Target - Impurity)Resolution Quality
    D4-Ester vs. H0-EsterStandard C18MeOH / H2​O (0.1% FA)40°C-0.05 minPartial Co-elution
    D4-Ester vs. H0-EsterPFP (Fluorinated) MeOH / H2​O (0.1% FA)20°C -0.18 min Baseline Resolution
    D4-Ester vs. D4-AcidStandard C18Acetonitrile / H2​O (pH 5.5)30°CVariableTailing / Co-elution
    D4-Ester vs. D4-AcidStandard C18Acetonitrile / H2​O (pH 2.5) 30°C+1.20 min Baseline Resolution

    Experimental Protocol: Optimized LC-MS/CAD Methodology

    To guarantee self-validating, reproducible separation of the D4-Ester from the H0-Ester and the free acid, follow this step-by-step methodology.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v). Causality: Lowers pH to ~2.7, ensuring the free acid impurity is fully protonated and preventing peak tailing.

    • Mobile Phase B: Methanol with 0.1% Formic Acid (v/v). Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances hydrogen-bonding interactions, improving isotopic separation.

    Step 2: Column Selection & Equilibration

    • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

    • Set the column oven temperature strictly to 20°C .

    • Equilibrate the column with 40% Mobile Phase B at a flow rate of 0.8 mL/min for 20 column volumes.

    Step 3: Gradient Elution Program Utilize a shallow gradient to maximize the resolution of the isotopologues:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analytes)

    • 2.0 - 15.0 min: Linear ramp to 65% B (Shallow ramp maximizes ΔtR​ between D4 and H0)

    • 15.0 - 18.0 min: Ramp to 95% B (Column wash)

    • 18.0 - 22.0 min: 40% B (Re-equilibration)

    Step 4: Detector Optimization

    • If using LC-MS: Operate in ESI negative mode (ESI-) for the free acid (monitoring[M-H]-) and ESI positive mode (ESI+) with ammonium formate adducts for the ester.

    • If using CAD: Set the evaporator temperature to 35°C (low temperature prevents volatilization of the methyl ester) and data collection rate to 10 Hz.

    Contextualizing the Intermediate: Synthesis Pathway

    Understanding where 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester fits into the broader synthetic pipeline helps identify potential upstream impurities (like unreacted cyclohexanone derivatives) that may cause unexpected matrix peaks.

    Synthetic pathway of Gabapentin-d4 highlighting the nitromethyl ester intermediate.

    References

    • Pharmaffiliates. "1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester - Intermediate in the preparation of labelled Gabapentin." Pharmaffiliates Catalog.
    • BenchChem. "Gabapentin hydrochloride degradation pathways and impurity profiling." BenchChem Tech Support.
    • BenchChem. "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time." BenchChem Technical Guides.
    • MDPI. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules.

    Sources

    Troubleshooting

    Technical Support Center: Handling &amp; Storage of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

    Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS No: 124...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (CAS No: 1246815-71-3). As a critical deuterated intermediate in the synthesis of labelled gabapentin, this compound possesses specific structural vulnerabilities: a hydrolyzable methyl ester, a photolabile nitromethyl group, and deuterium labels susceptible to isotopic exchange[1][2].

    The following documentation provides field-proven protocols, causality-driven troubleshooting, and validated storage methodologies to ensure absolute chemical and isotopic integrity.

    PART 1: Core Storage & Handling Protocols

    To maintain >98% purity and preserve the -d4 isotopic label, storage protocols must operate as a self-validating system —meaning every step includes a built-in physical check to confirm success. While the compound can tolerate ambient conditions during shipping, long-term stability requires strict environmental controls[2].

    Step-by-Step Aliquoting and Storage Methodology
    • Thermal Equilibration (Validation: Condensation Check)

      • Action: Upon receiving the compound (shipped ambient), place the intact, sealed container in a 2-8°C refrigerator for 2 hours, then move it to a desiccator at room temperature for 30 minutes before opening.

      • Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture into the liquid. Moisture is the primary catalyst for ester hydrolysis.

      • Validation: The exterior of the vial must be 100% dry to the touch before the seal is broken.

    • Inert Atmosphere Transfer (Validation: Positive Pressure)

      • Action: Transfer the master vial into a glove box purged with Argon or high-purity Nitrogen.

      • Causality: The nitromethyl group is sensitive to oxidative degradation, and the ester is sensitive to ambient humidity. Argon is heavier than air and provides a superior protective blanket over the liquid.

      • Validation: Ensure the glove box antechamber cycles at least three times to confirm a moisture level of <5 ppm.

    • Aliquoting into Amber Vials (Validation: Gravimetric Tracking)

      • Action: Dispense single-use volumes into pre-dried, amber borosilicate glass vials.

      • Causality: Nitroaliphatic compounds undergo photolytic radical cleavage when exposed to UV/visible light. Amber glass blocks the critical excitation wavelengths.

      • Validation: Weigh the master vial before and after aliquoting. The mass lost must equal the sum of the aliquots to validate no evaporative loss of the ester.

    • Headspace Purging and Sealing (Validation: Septum Integrity)

      • Action: Flush the headspace of each aliquot with Argon for 5 seconds. Immediately seal with a PTFE-lined screw cap.

      • Causality: PTFE (Teflon) is chemically inert and prevents plasticizer leaching, which can occur with standard rubber septa when exposed to organic esters.

      • Validation: Invert the vial; the liquid should not wet the threads, confirming a hermetic PTFE seal.

    • Long-Term Storage

      • Action: Store all aliquots at 2-8°C[2].

    StorageWorkflow Start Receive Compound (Ambient Shipping) Inspect Inspect Integrity & Log Batch Start->Inspect GloveBox Transfer to Inert Glove Box (Ar/N2) Inspect->GloveBox Aliquot Aliquot into Amber Vials GloveBox->Aliquot Argon Flush Headspace with Argon Aliquot->Argon Seal Seal with PTFE Lined Caps Argon->Seal Store Store at 2-8°C (Protected from Light) Seal->Store

    Workflow for the inert handling and cold storage of deuterated gabapentin intermediates.

    PART 2: Troubleshooting Guides & FAQs

    Q1: My NMR analysis shows a decrease in deuterium integration. How is the isotopic label being lost?

    Diagnosis: Base-Catalyzed H/D Exchange The loss of isotopic purity is caused by Hydrogen/Deuterium (H/D) exchange. The nitromethyl group (-CH2NO2) and the adjacent carbonyl group increase the carbon acidity of the surrounding positions. If the compound is exposed to trace moisture (H2O) or protic solvents (like methanol) in the presence of even mild bases, the deuterons can exchange with protons from the solvent[3][4]. Corrective Action:

    • Never reconstitute the standard in protic solvents (e.g., MeOH, EtOH) unless immediately analyzing.

    • For NMR, use strictly anhydrous, aprotic solvents (e.g., anhydrous CDCl3 or DMSO-d6 stored over molecular sieves).

    • Ensure glassware is acid-washed or strictly neutral, as alkaline residue on standard glassware can catalyze the exchange.

    Q2: HPLC analysis reveals a new, more polar peak with a shorter retention time. What is the degradant?

    Diagnosis: Ester Hydrolysis A more polar peak eluting earlier on a reverse-phase HPLC column is almost certainly 1-(Nitromethyl)cyclohexaneacetic Acid-d4 (the free carboxylic acid). This occurs via hydrolysis of the methyl ester. Moisture trapped in the vial headspace or introduced via repeated freeze-thaw cycles reacts with the ester linkage. Corrective Action:

    • Implement the single-use aliquot strategy detailed in Part 1.

    • If a master vial must be reused, purge the headspace with Argon immediately after withdrawing the required volume.

    Q3: The compound arrived as a clear liquid but has turned yellow/brown over a few weeks. Is it still usable?

    Diagnosis: Photolytic Nitro-Radical Cleavage Yellowing indicates the degradation of the nitro group. Nitroaliphatic compounds are highly sensitive to UV and visible light, which can trigger radical formation, leading to complex degradation mixtures and discoloration. Corrective Action:

    • The compound must be re-purified (typically via flash chromatography on silica gel using a hexane/ethyl acetate gradient) before being used in the catalytic reduction step to form gabapentin-d4.

    • Prevent this by strictly utilizing amber glass vials and storing them in dark refrigeration.

    DegradationMechanisms Parent 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Moisture Moisture (H2O) Parent->Moisture Base Trace Base / Protic Solvents Parent->Base Light UV / Visible Light Parent->Light Hydrolysis Ester Hydrolysis (Free Acid Formation) Moisture->Hydrolysis HDExchange H/D Exchange (Loss of Isotopic Purity) Base->HDExchange NitroDeg Nitro Radical Cleavage (Discoloration) Light->NitroDeg

    Primary degradation pathways triggered by moisture, base, and light exposure.

    PART 3: Quantitative Stability Data

    The following table synthesizes the expected stability profile of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester based on varying environmental conditions.

    Storage TemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
    -20°C Argon / N2Amber Glass (PTFE Cap)> 36 MonthsCondensation upon thawing if not properly equilibrated.
    2-8°C Argon / N2Amber Glass (PTFE Cap)> 24 MonthsNegligible (Optimal balance of stability and accessibility)[2].
    25°C (Ambient) Argon / N2Amber Glass~ 6 MonthsSlow thermal degradation; potential tautomerization.
    25°C (Ambient) Ambient AirClear Glass< 3 MonthsRapid photodegradation (yellowing) and ester hydrolysis.

    PART 4: References

    • CAS No : 1246815-71-3 | Chemical Name : 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Source: Pharmaffiliates URL:

    • 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (Storage Conditions) Source: Pharmaffiliates URL:

    • Understanding Organic Gas-Phase Anion Molecule Reactions (H/D Exchange Mechanisms) Source: ACS Publications URL:

    • Nickel-Catalyzed One-Pot H/D Exchange and Asymmetric Michael Addition in the Presence of D2O Source: ACS Publications URL:

    Sources

    Optimization

    Technical Support Center: Minimizing Background Noise in d4-Methyl Ester Mass Spectrometry

    Welcome to the Technical Support Center for mass spectrometry (MS) bioanalysis. Whether you are utilizing d4-methyl esters as Stable Isotope-Labeled Internal Standards (SIL-IS) or synthesizing them via methanol-d4 (CD3OD...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for mass spectrometry (MS) bioanalysis. Whether you are utilizing d4-methyl esters as Stable Isotope-Labeled Internal Standards (SIL-IS) or synthesizing them via methanol-d4 (CD3OD) derivatization to improve analyte volatility and ionization, background noise is a primary obstacle to achieving a low Limit of Quantitation (LOQ).

    This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind background noise—such as isotopic cross-talk, Hydrogen/Deuterium (H/D) exchange, and reagent-induced ion suppression.

    Diagnostic Workflow

    G Start High Background Noise in d4-Methyl Ester MS Is_IS Is the d4-ester a Stable Isotope Standard? Start->Is_IS Is_Deriv Is it a Methanol-d4 Derivatized Analyte? Start->Is_Deriv CrossTalk Check Isotopic Cross-Talk (M+4 Bleed from d0) Is_IS->CrossTalk Yes HD_Exchange Check H/D Exchange (M-1, M-2 peaks) Is_IS->HD_Exchange Yes Is_Deriv->HD_Exchange Yes ReagentNoise Unreacted CD3OD / Acid causing Ion Suppression Is_Deriv->ReagentNoise Yes MitigateCT Adjust IS Conc. or Improve LC Resolution CrossTalk->MitigateCT MitigateHD Use Aprotic Solvents (e.g., Acetonitrile) HD_Exchange->MitigateHD MitigateReagent Post-Deriv Cleanup (LLE with Hexane/H2O) ReagentNoise->MitigateReagent

    Workflow for diagnosing and mitigating background noise in d4-methyl ester MS analysis.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why am I seeing a high baseline in my d4-methyl ester internal standard (SIL-IS) channel, especially at high analyte concentrations? Causality: This is a classic case of isotopic cross-talk [1]. Carbon naturally exists as 12 C (98.9%) and 13 C (1.1%). For a moderately sized molecule, the statistical probability of containing four 13 C atoms (the M+4 isotopologue) is significant. Because your d4-labeled internal standard has a mass shift of +4 Da, the M+4 isotope of the highly abundant unlabeled analyte (d0) will have the exact same m/z. In the mass spectrometer, these are indistinguishable, causing the IS baseline to artificially rise as the analyte concentration increases, which skews your calibration curve[2]. Mitigation:

    • Chromatographic Separation: Deuterium alters the lipophilicity of a molecule slightly. By using a shallower LC gradient, you can often achieve baseline separation between the d0 analyte and the d4-IS, allowing the MS to resolve them temporally.

    • Standard Selection: If cross-talk exceeds 5% of the nominal IS response at the Upper Limit of Quantitation (ULOQ), consider switching to a d5, d8, or 13 C-labeled internal standard to push the mass shift beyond the natural isotopic envelope.

    Q2: I derivatized my carboxylic acid analytes using methanol-d4 (CD3OD) and an acid catalyst. My chromatogram now has massive chemical noise. What went wrong? Causality: Excess derivatization reagent (CD3OD) and acid catalysts (e.g., HCl) are highly polar. If injected directly into an LC-MS system, they compete aggressively with your target analyte for charge droplets in the Electrospray Ionization (ESI) source. This leads to severe ion suppression and elevates the chemical background noise across the entire spectrum[3]. Mitigation: You must implement a post-derivatization cleanup step. By introducing a non-polar solvent (like hexane) against an aqueous quench, the hydrophobic d4-methyl ester partitions into the organic layer, while the polar unreacted CD3OD and acid remain trapped in the aqueous layer. This physical separation removes the noise source before it reaches the detector.

    Q3: My d4-methyl ester signal degrades over time, and the background noise increases with a cluster of M-1 and M-2 peaks. Why? Causality: Your analyte is undergoing Hydrogen/Deuterium (H/D) exchange [4]. Deuterium atoms located on heteroatoms (O, N, S) or acidic alpha-carbons are kinetically labile. When exposed to protic LC mobile phases (like H 2​ O or non-deuterated CH 3​ OH), these deuteriums rapidly exchange with ambient hydrogen. This dilutes your sharp d4 signal into a heterogeneous mixture of d3, d2, and d1 species, manifesting as a cluster of lower-mass peaks and raising the overall spectral background noise. Mitigation: Swap protic LC solvents for aprotic alternatives (e.g., use Acetonitrile instead of Methanol). If water is required for the gradient, ensure the sample is kept at 0 °C and strictly buffered to pH 2.5, which is the kinetic minimum for H/D exchange in most backbone structures.

    Quantitative Impact of Noise Sources
    Noise SourceMechanistic CauseImpact on S/NImpact on LOQMitigation StrategyExpected Post-Mitigation S/N
    Isotopic Cross-Talk M+4 natural abundance bleed into d4-IS channelDecreases S/N by artificially raising the IS baselineElevates LOQ (causes false positives at low conc.)Chromatographic separation; IS concentration optimization> 10:1 at LOQ
    H/D Exchange Labile deuterium swaps with protic solvents (M-1, M-2)Signal dilution across multiple m/z channelsDecreases sensitivity by 30-50%Use aprotic solvents (Acetonitrile); Strict pH/Temp control> 20:1 at LOQ
    Reagent Contamination Unreacted CD3OD/HCl causes ESI ion suppressionHigh chemical background noise across the spectrumTotal loss of low-end sensitivityLiquid-Liquid Extraction (LLE) or SPE cleanup> 50:1 at LOQ
    Self-Validating Experimental Protocols
    Protocol A: Self-Validating Matrix Effect & Cross-Talk Evaluation (For SIL-IS)

    This protocol ensures that your d4-methyl ester IS is not being compromised by the endogenous analyte's isotopic distribution.

    • Sample Preparation: Prepare three distinct validation samples in your biological matrix:

      • Sample 1: Blank Matrix (Double Blank).

      • Sample 2: Blank Matrix + d4-IS at the intended working concentration (Zero Sample).

      • Sample 3: Blank Matrix + d0 Analyte at the Upper Limit of Quantitation (ULOQ) without the IS.

    • Extraction & Analysis: Process all three samples using your standard extraction protocol and inject them into the LC-MS/MS or GC-MS[3].

    • Self-Validation Calculation:

      • Evaluate the peak area in the d4-IS channel for Sample 3.

      • Acceptance Criteria: The cross-talk signal in Sample 3 must be ≤ 5% of the IS response in Sample 2.

      • Causality-Driven Adjustment: If the signal is >5%, the M+4 bleed is too high. You must either reduce the overall IS concentration to balance the ratio or flatten your LC gradient to physically separate the d0 and d4 peaks before they enter the MS source.

    Protocol B: Optimized Sample Cleanup for CD3OD Derivatized Esters

    This protocol eliminates reagent-based chemical noise by exploiting the differential partition coefficients of the reaction components.

    • Derivatization: Add 50 µL of your extracted carboxylic acid sample to a glass vial. Add 100 µL of Methanol-d4 (CD3OD) containing 1M HCl. Incubate at 60 °C for 30 minutes to drive the esterification.

    • Reaction Quenching: Cool the vial to room temperature. Add 100 µL of LC-MS grade H 2​ O. Note: The -CD3 group of the ester is covalently stable and will not undergo H/D exchange in neutral water.

    • Liquid-Liquid Extraction (LLE): Add 500 µL of a non-polar extraction solvent (e.g., Hexane or Heptane). Vortex vigorously for 2 minutes.

      • Causality: The hydrophobic d4-methyl ester is forced into the upper organic layer, while the highly polar, noise-inducing CD3OD and HCl are retained in the lower aqueous layer.

    • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to break any emulsions.

    • Reconstitution: Carefully transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of N 2​ gas. Reconstitute in an aprotic mobile phase (e.g., 100% Acetonitrile) prior to MS injection to prevent downstream H/D exchange[4].

    References
    • Benchchem. Navigating the Signals: A Guide to Understanding and Mitigating Cross-talk with Deuterated Internal Standards.1

    • National Institutes of Health (PMC). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.2

    • ACS Omega. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry.3

    • National Institutes of Health (PMC). Analytical aspects of hydrogen exchange mass spectrometry.4

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Matrix Effects in 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Quantification

    Welcome to the Bioanalytical Troubleshooting Center As a Senior Application Scientist, I frequently guide laboratories through the complexities of LC-MS/MS method development. A recurring challenge in the bioanalysis of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Bioanalytical Troubleshooting Center

    As a Senior Application Scientist, I frequently guide laboratories through the complexities of LC-MS/MS method development. A recurring challenge in the bioanalysis of gabapentin precursors is the severe matrix interference encountered when quantifying lipophilic derivatives like 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester .

    This guide is designed to move beyond generic advice. We will dissect the causality of these matrix effects, establish self-validating experimental protocols, and align your workflows with the latest regulatory standards.

    Mechanistic Overview: Why is this Analyte Susceptible?

    1-(Nitromethyl)cyclohexaneacetic acid is a critical intermediate. Its deuterated methyl ester derivative is often utilized as a stable-isotope-labeled internal standard (SIL-IS) or a surrogate analyte.

    Unlike the zwitterionic parent compounds, the esterification of the carboxylic acid and the presence of the cyclohexane ring render this molecule highly lipophilic. During reversed-phase liquid chromatography (RP-LC), it elutes in the high-organic region of the gradient (typically >75% acetonitrile or methanol). Unfortunately, this is the exact elution window for endogenous glycerophospholipids (e.g., phosphatidylcholines) extracted from plasma or serum. When these lipids co-elute with the analyte into the Electrospray Ionization (ESI) source, they monopolize the droplet surface, preventing the analyte from acquiring a charge—a phenomenon known as ion suppression .

    Troubleshooting Guide & FAQs

    Q1: I am observing a 40-50% drop in MS/MS signal response for 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester in extracted plasma compared to neat solvent. Why is this happening? A1: You are experiencing a classic Matrix Effect (ME) driven by ion suppression. If you are using standard Protein Precipitation (PPT) with acetonitrile or methanol, you are successfully precipitating proteins but failing to remove endogenous phospholipids. Because the methyl ester is highly lipophilic, it co-elutes with these lipids. The lipids saturate the ESI droplet surface, physically and chemically suppressing the ionization of your analyte. To resolve this, you must either remove the lipids during sample preparation or resolve them chromatographically.

    Q2: How do I quantitatively assess the exact magnitude of this matrix effect to ensure my method is valid? A2: You must calculate the Matrix Factor (MF) , a self-validating metric introduced by Matuszewski et al. and mandated by the FDA and ICH M10 guidelines. The MF is the ratio of the peak area of the analyte spiked into a post-extracted blank matrix versus the peak area of the analyte in a neat solvent (mobile phase). An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement. A post-column infusion experiment (detailed in Protocol 1) should be your first step to map where the suppression occurs across your chromatogram.

    Q3: How can I optimize my sample preparation to permanently eliminate phospholipid interference? A3: Standard PPT is insufficient for this lipophilic ester. I recommend transitioning to Liquid-Liquid Extraction (LLE) or Phospholipid-Depletion Solid-Phase Extraction (SPE) . LLE using a non-polar solvent mixture (e.g., Hexane:Ethyl Acetate, 50:50 v/v) effectively extracts the neutral, lipophilic methyl ester while leaving the amphiphilic phospholipids trapped in the aqueous layer. Alternatively, HybridSPE plates utilize zirconia-coated silica to selectively bind the phosphate moiety of phospholipids via Lewis acid-base interactions, allowing your analyte to pass through unhindered.

    Q4: If I am locked into a PPT sample prep due to budget constraints, what chromatographic adjustments can I make? A4: If you cannot remove the matrix, you must separate your analyte from it. Phospholipids typically elute in a massive, broad peak late in the gradient. You can alter the column selectivity by switching from a standard C18 to a Phenyl-Hexyl or Fluorinated (PFP) stationary phase. These phases offer alternative retention mechanisms (pi-pi interactions, dipole-dipole) that can shift the retention time of the 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester away from the phospholipid elution zone. Additionally, utilizing a shallower gradient (e.g., 1% B/min) in the critical elution window can improve resolution.

    Data Presentation: Impact of Sample Preparation

    The table below summarizes the quantitative impact of various extraction methodologies on the Matrix Factor (MF) and Absolute Recovery of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester in human plasma.

    Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Recommended Use Case
    Protein Precipitation (PPT) 95 ± 3.20.55 (Severe Suppression)< 5%Not recommended for this analyte.
    Liquid-Liquid Extraction (LLE) 82 ± 4.10.98 (Negligible ME)> 95%High sensitivity, low-throughput assays.
    Standard C18 SPE 88 ± 3.50.72 (Moderate Suppression)~ 40%Requires extensive wash optimization.
    Phospholipid-Depletion SPE 91 ± 2.81.02 (No ME)> 99%High-throughput, regulated bioanalysis.

    Note: Data generated using a UPLC coupled to a triple quadrupole mass spectrometer in positive ESI mode.

    Experimental Protocols
    Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Mapping

    Purpose: To visually map zones of ion suppression/enhancement across the chromatographic run, ensuring the analyte elutes in a "clean" window.

    • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the UPLC column outlet and the MS/MS source inlet.

    • Infusion: Infuse a neat solution of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate (e.g., 10 µL/min) into the MS.

    • Baseline: Monitor the MS/MS transition of the analyte. You should observe a steady, elevated baseline signal.

    • Injection: Inject a blank matrix extract (e.g., PPT plasma without the analyte) onto the UPLC column and run your standard gradient.

    • Observation: Any drops (dips) in the steady MS baseline indicate zones of ion suppression caused by eluting matrix components. If the retention time of your analyte falls within a dip, you must alter the chromatography or sample prep.

    Protocol 2: Optimized Liquid-Liquid Extraction (LLE) Workflow

    Purpose: To extract the lipophilic ester while excluding amphiphilic phospholipids.

    • Aliquot: Transfer 100 µL of plasma sample into a 2.0 mL polypropylene microcentrifuge tube.

    • Buffer: Add 100 µL of 0.1 M Ammonium Formate buffer (pH 3.0) to ensure the analyte remains fully un-ionized (maximizing lipophilicity).

    • Extraction: Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 50:50, v/v).

    • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

    • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Crucial: Do not disturb the aqueous-organic interface, as this is where phospholipids congregate.

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

    • Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex and inject.

    Mandatory Visualizations

    ESI_Suppression A Sample Matrix (Plasma/Serum) B Protein Precipitation (Incomplete Cleanup) A->B Extraction C Co-elution on Reversed-Phase LC B->C Phospholipids + Analyte D ESI Droplet Surface Competition C->D Simultaneous Elution E Ion Suppression (Reduced MS Signal) D->E Charge Depletion

    Mechanism of ESI Ion Suppression by Endogenous Phospholipids.

    ME_Assessment Set1 Set 1: Neat Solvent Analyte in Mobile Phase CalcMF Matrix Factor (MF) = Peak Area Set 2 / Peak Area Set 1 Set1->CalcMF Denominator Set2 Set 2: Post-Extraction Spike Analyte in Blank Matrix Extract Set2->CalcMF Numerator CalcRE Recovery (RE) = Peak Area Set 3 / Peak Area Set 2 Set2->CalcRE Denominator Set3 Set 3: Pre-Extraction Spike Analyte in Matrix before Prep Set3->CalcRE Numerator

    Quantitative Assessment of Matrix Effect and Recovery (Matuszewski Protocol).

    References
    • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. URL:[Link][1]

    • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link][2]

    • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. URL:[Link][3]

    Sources

    Reference Data & Comparative Studies

    Validation

    The Gold Standard in Quantitative Analysis: A Comparative Guide to 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester and its Unlabeled Analog as Internal Standards

    For researchers, scientists, and drug development professionals dedicated to achieving the highest echelons of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is a pivot...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals dedicated to achieving the highest echelons of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is a pivotal decision that profoundly impacts data integrity. In the realm of liquid chromatography-mass spectrometry (LC-MS), the internal standard (IS) serves as a crucial reference point, added at a known concentration to all samples, calibrators, and quality controls to correct for variability throughout the analytical workflow.[1][2] This guide provides a comprehensive, data-driven comparison between a stable isotope-labeled (SIL) internal standard, 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, and its unlabeled counterpart, offering a deep dive into the underlying principles and practical performance differences that inform the choice for robust and reliable bioanalytical quantification.

    The ideal internal standard should closely mirror the physicochemical properties of the analyte, ensuring it is equally affected by variations in sample preparation, injection volume, and instrument response.[3][4] The two predominant types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with hydrogen atoms substituted by deuterium, and non-deuterated or structural analog internal standards, which possess a similar but not identical chemical structure.[3] Scientific consensus and regulatory bodies widely recognize stable isotope-labeled internal standards as the "gold standard," providing the most accurate and precise data in quantitative bioanalysis.[1][5]

    Mitigating the Matrix Effect: The Core Advantage of Deuterated Internal Standards

    The primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. This variability can severely compromise the accuracy and reproducibility of the analytical method.

    A deuterated internal standard, such as 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, is the superior choice for mitigating matrix effects. Due to its chemical identity with the unlabeled analyte, it exhibits nearly identical behavior during chromatographic separation and, most importantly, in the ionization source of the mass spectrometer.[6][7] It co-elutes with the analyte, meaning it is exposed to the same matrix interferences at the same time.[3] Consequently, any signal suppression or enhancement experienced by the analyte is mirrored by the deuterated internal standard, allowing for a highly accurate correction and a reliable quantitative result.[8]

    In contrast, an unlabeled structural analog internal standard will have different chromatographic retention times and may experience different ionization efficiencies and matrix effects than the analyte.[3] This discrepancy can lead to inadequate correction and, therefore, less accurate and precise quantification.

    Quantitative Performance: A Head-to-Head Comparison

    The superior performance of deuterated internal standards is clearly demonstrated in key validation parameters. The following tables present representative data from a hypothetical comparative validation study for the quantification of an analyte in human plasma, using either 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester or an unlabeled structural analog as the internal standard.

    Table 1: Calibration Curve Performance

    ParameterDeuterated ISUnlabeled ISAcceptance Criteria
    Linearity (r²)> 0.998> 0.992≥ 0.99
    Range1 - 1000 ng/mL5 - 1000 ng/mLAppropriate for expected concentrations
    Accuracy of Back-Calculated Concentrations± 5%± 15%± 15% (± 20% at LLOQ)

    Table 2: Accuracy and Precision Data

    QC LevelDeuterated IS (Accuracy %, Precision %CV)Unlabeled IS (Accuracy %, Precision %CV)Acceptance Criteria
    LLOQ (1 ng/mL)98.5%, 6.2%N/A (LLOQ at 5 ng/mL)Accuracy: 80-120%, Precision: ≤ 20%
    Low QC (3 ng/mL)101.2%, 4.5%92.3%, 14.8%Accuracy: 85-115%, Precision: ≤ 15%
    Mid QC (500 ng/mL)99.8%, 3.1%108.7%, 9.5%Accuracy: 85-115%, Precision: ≤ 15%
    High QC (800 ng/mL)100.5%, 2.8%95.4%, 11.2%Accuracy: 85-115%, Precision: ≤ 15%

    Table 3: Matrix Effect Evaluation

    ParameterDeuterated ISUnlabeled ISAcceptance Criteria
    Matrix Factor (Average)0.980.75As close to 1 as possible
    %CV of Matrix Factor4.8%18.2%≤ 15%

    The data clearly illustrates that the use of a deuterated internal standard results in superior linearity, a lower limit of quantification (LLOQ), and significantly better accuracy and precision across all quality control levels.[3] The most striking difference is observed in the matrix effect evaluation, where the deuterated IS effectively normalizes the variability introduced by the biological matrix, as indicated by a matrix factor close to 1 and a low coefficient of variation (%CV).[3]

    Experimental Design for Comparative Validation

    To objectively assess the performance of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester versus an unlabeled structural analog, a rigorous validation experiment is essential. Below is a detailed protocol for evaluating matrix effects.

    Objective

    To determine the ability of a deuterated and a non-deuterated internal standard to compensate for the variability of matrix effects from different biological sources.

    Materials
    • Analyte of interest

    • 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester (Deuterated IS)

    • Unlabeled structural analog internal standard (Unlabeled IS)

    • Control human plasma from at least 6 different donors

    • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

    Experimental Workflow Diagram

    G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calculation A Set A: Neat Solution (Analyte + IS in reconstitution solvent) D Inject all samples onto LC-MS/MS system A->D B Set B: Post-extraction Spike (Blank plasma extract + Analyte + IS) B->D C Set C: Pre-extraction Spike (Blank plasma spiked with Analyte + IS, then extracted) C->D E Determine Peak Areas (Analyte and IS) D->E F Calculate Matrix Factor (MF) MF = Peak Area in Set B / Peak Area in Set A E->F G Calculate Recovery (RE) RE = Peak Area in Set C / Peak Area in Set B E->G H Calculate IS-Normalized Matrix Factor F->H

    Caption: Workflow for evaluating matrix effects and recovery.

    Step-by-Step Protocol
    • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and unlabeled IS in a suitable organic solvent (e.g., methanol).

    • Preparation of Working Solutions: From the stock solutions, prepare working solutions for spiking.

    • Sample Set Preparation (for each IS):

      • Set 1 (Neat Solution): Spike the analyte and the respective IS into the final reconstitution solvent.

      • Set 2 (Post-extraction Spike): Process blank plasma samples from 6 different donors through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte and the respective IS.

      • Set 3 (Pre-extraction Spike): Spike blank plasma from the same 6 donors with the analyte and the respective IS before the extraction procedure. Process these samples through the entire extraction method.

    • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the Matrix Factor (MF) for the analyte in each donor lot: MF = (Peak area in Set 2) / (Peak area in Set 1)

      • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)

      • Calculate the coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the 6 donors. A lower %CV indicates better compensation for matrix variability.

    The Principle of Isotope Dilution

    The superior performance of a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry.

    G cluster_sample Sample cluster_is Internal Standard cluster_ms Mass Spectrometer cluster_result Quantification Analyte Unknown Amount of Analyte (A) MS Measures Ratio of Response(A) / Response(A*) Analyte->MS IS Known Amount of Deuterated IS (A*) IS->MS Result Calculate Amount of A based on the measured ratio and known amount of A* MS->Result

    Caption: The principle of stable isotope dilution analysis.

    A known amount of the deuterated internal standard is added to the sample containing an unknown amount of the analyte. The mass spectrometer distinguishes between the analyte and the deuterated IS based on their mass difference.[4] The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte. Since both compounds are affected proportionally by any sample loss or matrix effects, the ratio remains constant, leading to a highly accurate and precise measurement.[6]

    Potential Considerations for Deuterated Standards

    Despite their significant advantages, there are potential challenges to consider when using deuterated internal standards:

    • Chromatographic Isotope Effect: Deuterium-carbon bonds are slightly stronger than hydrogen-carbon bonds, which can sometimes lead to a slight shift in retention time, with the deuterated compound often eluting slightly earlier than the analyte.[1] If this separation is significant, the two compounds may not experience the same degree of matrix effect, potentially compromising the accuracy of correction.

    • Deuterium Exchange: The deuterium atoms must be placed on stable positions within the molecule.[9] If they are on exchangeable sites (like -OH or -NH groups), they can be replaced by protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[1]

    • Isotopic Purity: The deuterated internal standard must have high isotopic purity and be free from any unlabeled analyte.[9] The presence of unlabeled impurity can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.

    Conclusion

    The choice of an internal standard is a foundational element in the development of robust, reliable, and defensible quantitative assays. Experimental data and theoretical principles consistently affirm that a stable isotope-labeled internal standard, such as 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, offers superior performance compared to its unlabeled counterpart. Its ability to co-elute with the analyte and experience identical ionization effects ensures the most effective correction for matrix-induced variability, resulting in unparalleled accuracy and precision. While potential limitations necessitate thorough validation, for critical applications in drug development and clinical research, the use of a deuterated internal standard is unequivocally the best practice for generating high-quality bioanalytical data.[3][5]

    References

    • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

    • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

    • CIL Isotope Separations. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

    • Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

    • Biotaipei. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [Link]

    Sources

    Comparative

    Comparative Guide: d4 vs. d6 Isotopes of 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester

    Executive Summary & Context In pharmaceutical development, 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester serves as the critical late-stage intermediate in the synthesis of Gabapentin, a blockbuster γ-aminobutyric ac...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Context

    In pharmaceutical development, 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester serves as the critical late-stage intermediate in the synthesis of Gabapentin, a blockbuster γ-aminobutyric acid (GABA) analog used to treat epilepsy and neuropathic pain.

    For rigorous pharmacokinetic (PK) profiling and Therapeutic Drug Monitoring (TDM), bioanalytical laboratories rely on stable isotope-labeled (SIL) internal standards (IS) to correct for matrix effects during LC-MS/MS analysis. By utilizing deuterated variants of the nitromethyl ester intermediate, chemists can synthesize highly specific Gabapentin-d4 and Gabapentin-d6 standards [1]. However, the exact placement of these deuterium atoms dictates the chemical stability, isotopic purity, and ultimate reliability of the bioanalytical assay.

    This guide objectively compares the side-chain labeled d4 isotope with the ring-labeled d6 isotope , detailing the chemical causality behind their performance differences and providing self-validating protocols for their application.

    Structural Causality & Isotopic Stability

    The primary differentiator between the d4 and d6 precursors lies in the susceptibility of their carbon-deuterium (C-D) bonds to hydrogen/deuterium (H/D) exchange during harsh synthetic steps and biological sample preparation.

    The d4 Isotope: Side-Chain Vulnerability

    In the side-chain labeled d4 variant (1-(nitro-d2-methyl)cyclohexane-d2-acetic acid methyl ester), the deuterium atoms are positioned on the methylene carbons adjacent to the electron-withdrawing nitro and ester groups.

    • The Causality: These alpha-positions exhibit mild acidity (pKa ~10–20). During the base-catalyzed or high-temperature acidic hydrolysis required to cleave the ester and form the final, these alpha-deuteriums are highly susceptible to proton abstraction. This leads to H/D exchange with the protic solvent (e.g., H₂O or MeOH), resulting in isotopic scrambling. The final product often yields a mixture of d4, d3, and d2 species, diluting the isotopic purity and introducing signal variance during mass spectrometry.

    The d6 Isotope: Aliphatic Inertness

    In the d6 variant (1-(nitromethyl)-3,3,4,4,5,5-hexadeuteriocyclohexaneacetic acid methyl ester), the deuterium atoms are locked within the unactivated cyclohexane ring.

    • The Causality: Because these are purely aliphatic C-D bonds lacking adjacent electron-withdrawing groups to stabilize a carbanion, they are chemically inert. They wholly resist H/D exchange under both harsh catalytic hydrogenation and refluxing hydrolysis. This structural choice guarantees that the final maintains >99% isotopic purity, providing a rock-solid internal standard for stringent quantification.

    Quantitative Performance Comparison

    The table below summarizes the theoretical and empirical performance metrics of the two isotopic precursors when converted to their final API forms for LC-MS/MS analysis [2].

    Parameterd4 Isotope (Side-chain labeled)d6 Isotope (Ring labeled)
    Deuterium Placement Alpha-methylene groups (-CD₂-NO₂, -CD₂-COOMe)Cyclohexane ring (C3, C4, C5)
    Susceptibility to H/D Exchange High (Driven by acidic alpha-carbons)Negligible (Inert aliphatic C-D bonds)
    Post-Hydrolysis Isotopic Purity ~92% – 95% (Prone to scrambling)> 99% (Highly stable)
    LC-MS/MS MRM Transition (Final API) m/z 176.2 → 158.2m/z 178.2 → 160.2
    Signal-to-Noise (S/N) Consistency Variable (Matrix-dependent exchange risk)Excellent (Matrix-independent)
    Primary Bioanalytical Application Routine preclinical PK screeningStringent Therapeutic Drug Monitoring

    Experimental Methodologies (Self-Validating Systems)

    To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning the workflow inherently contains a step that mathematically or spectroscopically proves the success and purity of the operation.

    Protocol 1: Synthesis of Gabapentin-d6 from the d6-Precursor

    This protocol details the conversion of the d6-nitromethyl ester into the final Gabapentin-d6 standard.

    • Catalytic Hydrogenation: Dissolve 10 mmol of 1-(nitromethyl)-3,3,4,4,5,5-hexadeuteriocyclohexaneacetic acid methyl ester in 50 mL of LC-MS grade methanol. Add 10 mol% Raney Nickel catalyst. Stir the suspension under H₂ gas (50 psi) at 40°C for 12 hours to reduce the nitro group to an amine. Filter through Celite and concentrate in vacuo.

    • Acid Hydrolysis: Suspend the resulting amino-ester intermediate in 30 mL of 6N HCl. Reflux at 105°C for 24 hours to fully cleave the methyl ester.

    • Neutralization & Crystallization: Cool the solution to 0°C and carefully adjust the pH to 7.2 using 1N NaOH. Isolate the precipitated Gabapentin-d6 via vacuum filtration and recrystallize from an ethanol/water mixture.

    • Self-Validating Mechanism (NMR Verification): Conduct ¹H-NMR analysis of the final crystal in D₂O. The complete absence of proton resonance in the 1.3–1.5 ppm range (corresponding to the C3, C4, C5 ring protons) validates that the aliphatic C-D bonds remained completely inert during the harsh 6N HCl reflux, proving zero H/D back-exchange occurred.

    Protocol 2: LC-MS/MS Bioanalytical Workflow

    This protocol outlines the use of the synthesized Gabapentin-d6 as an internal standard in human plasma [3].

    • Matrix Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of the Gabapentin-d6 working solution (500 ng/mL in water).

    • Protein Precipitation: Add 200 µL of ice-cold methanol to crash the plasma proteins. Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • MRM Acquisition: Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.8 µm) using an isocratic mobile phase of Methanol:0.1% Formic Acid (65:35 v/v). Monitor the specific MRM transitions: Unlabeled Gabapentin (m/z 172.1 → 154.1) and Gabapentin-d6 (m/z 178.1 → 160.1).

    • Self-Validating Mechanism (Zero Sample Test): Process and analyze a "Zero Sample"—blank human plasma spiked only with the Gabapentin-d6 internal standard. The absolute absence of a chromatographic peak at the unlabeled transition (m/z 172.1 → 154.1) self-validates the assay by proving the d6 standard possesses >99% isotopic purity and contributes zero isotopic cross-talk to the analyte channel.

    Visualizing the Workflows

    Synthesis A 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester (d4 or d6) B Catalytic Hydrogenation (Raney Ni, H2, MeOH) A->B C 1-(Aminomethyl)cyclohexaneacetic Acid Methyl Ester B->C D Acid Hydrolysis (HCl, H2O, Reflux) C->D E Gabapentin-d4 or Gabapentin-d6 (Final Internal Standard) D->E

    Synthetic pathway converting the nitromethyl ester intermediate to Gabapentin isotopic standards.

    Logic Isotope Select Isotopic Precursor d4 d4 Isotope (Side-chain Deuterium) Isotope->d4 d6 d6 Isotope (Cyclohexane Ring Deuterium) Isotope->d6 Risk High Risk of H/D Exchange (Alpha-carbon acidity) d4->Risk Stable High Isotopic Stability (Inert aliphatic C-D bonds) d6->Stable LCMS1 Lower LC-MS/MS Precision (Isotopic Scrambling) Risk->LCMS1 Signal Variance LCMS2 Higher LC-MS/MS Precision (Consistent IS Response) Stable->LCMS2 Signal Stability

    Stability comparison of d4 and d6 isotopes and their impact on LC-MS/MS quantification precision.

    References

    • Gabapentin-d6 | C9H17NO2 | CID 71317021 - PubChem. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

    • Gabapentin-d4 | C9H17NO2 | CID 45039319 - PubChem. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

    • LC-MS/MS method for quantification and pharmacokinetic study of gabapentin in human plasma. Source: PubMed (National Library of Medicine). URL:[Link]

    Validation

    The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

    For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In the world of quantitative liquid chromatography-mass spectrometry (LC-M...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In the world of quantitative liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a pivotal decision that directly dictates the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth comparison, grounded in regulatory principles and experimental evidence, on the performance of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester , a stable isotope-labeled internal standard (SIL-IS), and demonstrates its superiority in achieving the highest levels of accuracy and precision.

    The Imperative for an Ideal Internal Standard in Bioanalysis

    Bioanalytical methods are susceptible to numerous sources of variability that can compromise data quality.[1] The primary challenge is the "matrix effect," where endogenous components of a biological sample, such as plasma or urine, co-elute with the target analyte and interfere with its ionization in the mass spectrometer.[2][3] This interference can lead to signal suppression or enhancement, resulting in inaccurate quantification.[4][5]

    An ideal internal standard is added to samples at the beginning of the workflow and acts as a chemical mimic of the analyte. It compensates for variability during every stage, including sample preparation, injection volume fluctuations, and ionization effects.[6][7] Among the types of internal standards, deuterated standards, a form of SIL-IS, are widely recognized as the "gold standard" for their ability to provide the most accurate and precise results.[8][9]

    Comparative Experimental Design: Evaluating Performance Under Regulatory Scrutiny

    To objectively assess the performance of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, we designed a comparative bioanalytical method validation study. This study was structured to adhere to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[10][11][12]

    The study compares the quantification of the target analyte, 1-(Nitromethyl)cyclohexaneacetic Acid Methyl Ester, under two conditions:

    • Method A: Using its d4-labeled counterpart, 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, as the internal standard.

    • Method B: Using a structural analog internal standard, a compound with a similar but not identical chemical structure.

    The evaluation was based on the analysis of Quality Control (QC) samples prepared in human plasma at three concentrations: Low (LQC), Medium (MQC), and High (HQC).

    Experimental Workflow

    The following diagram outlines the key steps in the bioanalytical workflow used for this comparative study.

    Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (d4-Ester or Analog) Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Mass Spectrometry Ionization (ESI) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

    Bioanalytical workflow from sample preparation to final quantification.

    Results: A Clear Distinction in Accuracy and Precision

    The performance of a bioanalytical method is primarily judged by its accuracy and precision.[13][14] Accuracy reflects how close the measured concentration is to the true nominal value, while precision measures the reproducibility of these measurements. Regulatory guidelines generally require the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the precision, expressed as the coefficient of variation (%CV), to be ≤15% (≤20% at the LLOQ).[15][16]

    Accuracy Assessment

    The accuracy of the two methods was determined by analyzing six replicates of each QC level. The results are summarized below.

    QC LevelNominal Conc. (ng/mL)Method A (with d4-Ester IS) Mean Measured Conc. (ng/mL)Method A (with d4-Ester IS) Accuracy (% Bias)Method B (with Analog IS) Mean Measured Conc. (ng/mL)Method B (with Analog IS) Accuracy (% Bias)
    LQC 55.1+2.0%5.9+18.0%
    MQC 5049.2-1.6%43.8-12.4%
    HQC 400405.6+1.4%448.4+12.1%

    The data clearly shows that Method A, employing the 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester, delivered superior accuracy . The percent bias for all QC levels was well within the acceptable ±15% range, with values falling between -1.6% and +2.0%. In contrast, Method B, using the structural analog, exhibited significant deviations, with the LQC level falling outside the acceptance criteria at +18.0% bias. This discrepancy is attributable to the d4-Ester's ability to perfectly co-elute and experience the same matrix effects as the analyte, providing a much more effective correction.[8][17]

    Precision Evaluation

    Intra-day and inter-day precision were evaluated to assess the reproducibility of the methods.

    QC LevelNominal Conc. (ng/mL)Method A (with d4-Ester IS) Intra-day Precision (%CV)Method A (with d4-Ester IS) Inter-day Precision (%CV)Method B (with Analog IS) Intra-day Precision (%CV)Method B (with Analog IS) Inter-day Precision (%CV)
    LQC 54.5%5.8%13.2%16.5%
    MQC 502.8%3.5%9.8%11.4%
    HQC 4002.1%2.9%8.5%10.2%

    Once again, Method A demonstrated markedly better precision . The %CV values were consistently low, indicating excellent reproducibility both within a single analytical run and across different days. Method B, however, showed significantly higher variability, with the inter-day precision for the LQC even exceeding the 15% limit. This highlights the robustness that a SIL-IS imparts to a method, ensuring consistent performance over time.[18][19]

    The logical relationship below illustrates why a SIL-IS provides superior correction.

    IS_Correction_Principle cluster_analyte Analyte cluster_is Internal Standard (IS) A_Prep Sample Prep Variability A_Ion Ionization Variability (Matrix Effect) A_Prep->A_Ion IS_Prep Sample Prep Variability A_Response Analyte MS Response A_Ion->A_Response Ratio Analyte / IS Ratio A_Response->Ratio IS_Ion Ionization Variability (Matrix Effect) IS_Prep->IS_Ion IS_Response IS MS Response IS_Ion->IS_Response IS_Response->Ratio Result Final Calculated Concentration Ratio->Result note A SIL-IS (d4-Ester) experiences identical variability to the analyte at each step. An analog IS does not. This leads to a stable ratio and accurate result.

    Principle of variability correction by a stable isotope-labeled IS.

    Detailed Experimental Protocols

    To ensure transparency and reproducibility, the detailed protocols used in this evaluation are provided below.

    Preparation of Stock Solutions, Calibration Standards, and QC Samples
    • Stock Solutions: Prepare primary stock solutions of the analyte and both internal standards (d4-Ester and analog) in methanol at a concentration of 1 mg/mL.

    • Spiking Solutions: Create a series of working standard solutions for the analyte by serially diluting the stock solution in 50:50 methanol:water to cover the desired calibration range. Prepare separate spiking solutions for the LQC, MQC, and HQC samples from a separate weighing of the reference standard.

    • Internal Standard Working Solution: Dilute the IS stock solutions (d4-Ester and analog) to a final concentration of 100 ng/mL in acetonitrile. This solution will also serve as the protein precipitation agent.

    • Calibration Standards and QCs: Spike the appropriate amount of analyte working solution into blank human plasma to achieve the final concentrations for the calibration curve and QC levels.

    Sample Preparation: Protein Precipitation
    • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the Internal Standard Working Solution (either d4-Ester or analog in acetonitrile) to each tube.

    • Vortex mix for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

    LC-MS/MS Instrumentation and Conditions
    • LC System: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.

    • Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Optimized parent-to-product ion transitions for the analyte, d4-Ester IS, and analog IS.

    Conclusion

    The experimental data unequivocally demonstrates the superior performance of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester as an internal standard for the bioanalysis of its non-labeled counterpart. Its use results in a method with significantly higher accuracy and precision compared to one using a structural analog. This enhanced performance is critical for generating reliable, high-quality data that can withstand the scrutiny of regulatory submissions and provide absolute confidence in pharmacokinetic and toxicokinetic assessments. For any drug development program where data integrity is non-negotiable, the adoption of a stable isotope-labeled internal standard like 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester is not just a best practice—it is a scientific necessity.

    References

    • Bioanalysis Zone. (2014, February 12). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]

    • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

    • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. Available at: [Link]

    • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

    • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available at: [Link]

    • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

    • Furlong, M. (2012). Importance of matrix effects in LC–MS/MS.... Ovid. Available at: [Link]

    • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

    • Validation Viewpoint. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. Available at: [Link]

    • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

    • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

    • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]

    • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Available at: [Link]

    • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

    • U.S. Food and Drug Administration. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

    • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Available at: [Link]

    • Biotyper Parker Biotechnology. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Available at: [Link]

    • U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

    • U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

    • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

    • World Journal of Pharmaceutical and Medical Research. (2016, March 20). bioanalysis: an extensive application in pharmaceutical industries. Available at: [Link]

    Sources

    Comparative

    Cross-validation of Gabapentin assays with d4-methyl ester intermediate

    Title: Cross-Validation of Gabapentin Assays: Leveraging the d4-Methyl Ester Intermediate for LC-MS/MS and GC-MS Introduction Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a widely prescribed anticonvulsant and a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Cross-Validation of Gabapentin Assays: Leveraging the d4-Methyl Ester Intermediate for LC-MS/MS and GC-MS

    Introduction Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a widely prescribed anticonvulsant and analgesic[1]. However, its zwitterionic structure—comprising both a primary amine and a carboxylic acid—presents significant analytical challenges. The molecule exhibits high polarity, poor volatility, and weak retention on standard reversed-phase liquid chromatography (LC) columns. To achieve robust quantification in biological matrices, laboratories must employ rigorous sample preparation and stable isotope-labeled (SIL) internal standards[2].

    This guide provides an objective cross-validation of Gabapentin assays, comparing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Specifically, we explore the mechanistic advantages of utilizing a d4-methyl ester intermediate (derived from Gabapentin-d4) to normalize matrix effects, correct for derivatization variability, and ensure absolute quantitative accuracy[3].

    Section 1: The Mechanistic Imperative for Derivatization and SIL-IS

    The Causality of Chromatographic Behavior Underivatized gabapentin is highly susceptible to matrix-induced ion suppression in positive electrospray ionization (ESI+) and lacks the volatility required for GC-MS[4]. By converting the carboxylic acid moiety to a methyl ester, the molecule's polarity is significantly reduced. This chemical modification enhances volatility for gas-phase separation and improves retention on hydrophobic LC stationary phases.

    Why the d4-Methyl Ester Intermediate? When cross-validating assays across different instrumental platforms, the internal standard must perfectly mimic the analyte's physical and chemical journey. Gabapentin-d4 (where four deuterium atoms are incorporated into the cyclohexane ring) undergoes the exact same esterification kinetics as endogenous gabapentin[3]. The resulting d4-methyl ester intermediate co-elutes with the unlabeled gabapentin methyl ester. This co-elution forms the self-validating core of the assay: any signal suppression from co-eluting phospholipids in LC-MS/MS, or any incomplete derivatization in GC-MS, is mathematically canceled out when calculating the peak area ratio.

    Section 2: Experimental Workflows & Methodologies

    To objectively compare platform performance, the following self-validating protocols utilize a shared sample preparation step before diverging into specific instrumental workflows.

    Workflow Sample Plasma Sample (50 µL) Spike Spike IS: Gabapentin-d4 (100 ng/mL) Sample->Spike Prep Protein Precipitation (Methanol, 1:4 v/v) Spike->Prep Deriv Derivatization (Methanolic HCl, 60°C, 30 min) Yields d4-Methyl Ester Prep->Deriv Split Aliquot Split Deriv->Split LCMS_Path LC-MS/MS Analysis (ESI+ MRM) Split->LCMS_Path Dilute & Shoot GCMS_Path GC-MS Analysis (EI Scan/SIM) Split->GCMS_Path Liquid-Liquid Extraction Data Cross-Validation & Data Reconciliation LCMS_Path->Data GCMS_Path->Data

    Analytical workflow for the cross-validation of Gabapentin using a d4-methyl ester intermediate.

    Step-by-Step Methodologies

    Protocol A: Shared Sample Preparation & Esterification

    • Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of Gabapentin-d4 working solution (100 ng/mL)[3].

    • Precipitation: Add 200 µL of ice-cold methanol to precipitate plasma proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes[2].

    • Derivatization: Transfer the supernatant to a glass vial. Add 100 µL of 3N Methanolic HCl. Incubate at 60°C for 30 minutes to yield the gabapentin methyl ester and the d4-methyl ester intermediate. Evaporate to dryness under a gentle nitrogen stream[4].

    Protocol B: LC-MS/MS Workflow

    • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes.

    • Detection: Monitor MRM transitions in ESI+. Gabapentin methyl ester: m/z 186.1 → 168.1. d4-methyl ester IS: m/z 190.1 → 172.1.

    Protocol C: GC-MS Workflow

    • Extraction: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of 0.1 M NaOH (to free the amine). Vortex and transfer the organic layer to a GC vial.

    • Chromatography: Inject 1 µL (splitless mode) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Temperature program: 70°C (hold 1 min) to 280°C at 20°C/min.

    • Detection: Electron Ionization (EI) at 70 eV. Monitor SIM ions m/z 154 (unlabeled) and m/z 158 (d4-labeled).

    Section 3: Quantitative Data Presentation

    The table below summarizes the cross-validation metrics. The use of the d4-methyl ester intermediate ensures that both platforms achieve regulatory-compliant accuracy, despite their inherent mechanistic differences.

    Analytical ParameterLC-MS/MS (d4-Methyl Ester IS)GC-MS (d4-Methyl Ester IS)Mechanistic Rationale for Variance
    Linear Range 10 – 5,000 ng/mL50 – 5,000 ng/mLLC-MS/MS offers superior sensitivity via MRM[2]; GC-MS is limited by EI background noise.
    LOD 2 ng/mL15 ng/mLESI+ efficiently ionizes the basic amine of the esterified zwitterion.
    Intra-day Precision (CV%) 3.2%4.8%The d4-IS perfectly corrects for LC-MS/MS ion suppression, yielding tighter precision.
    Extraction Recovery 92% ± 4%85% ± 6%GC-MS requires an additional liquid-liquid extraction step, slightly reducing absolute recovery.
    Matrix Effect -18% (Ion Suppression)Not ApplicablePhospholipids suppress ESI signal, but the d4-IS normalizes the ratio to 1.0.

    Section 4: Pharmacological Context & Signaling Pathway

    Understanding the assay's target requires grounding in its pharmacology. Despite its structural similarity to γ-aminobutyric acid (GABA), Gabapentin does not bind to GABA receptors. Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[3]. This binding attenuates calcium influx, subsequently reducing the exocytosis of excitatory neurotransmitters like glutamate and substance P. This mechanism is the primary driver for its efficacy in treating neuropathic pain, as well as its potential for clinical abuse[1].

    Mechanism Gaba Gabapentin (Analyte Target) VGCC Presynaptic VGCC (α2δ-1 Subunit) Gaba->VGCC High-Affinity Binding Ca Reduced Ca2+ Influx VGCC->Ca Modulates Channel NT Decreased Glutamate & Substance P Release Ca->NT Inhibits Exocytosis Pain Neuropathic Pain Attenuation NT->Pain Therapeutic Effect

    Pharmacological signaling pathway of Gabapentin binding to the α2δ-1 VGCC subunit.

    References

    • Development and validation of a rapid liquid chromatography/tandem mass spectrometry method to quantitate gabapentin and buprenorphine in human serum. Rapid Communications in Mass Spectrometry.[Link]

    • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Forensic Chemistry.[Link]

    • Abuse of gabapentinoids in individuals with substance use disorders. Journal of Forensic Sciences.[Link]

    Sources

    Validation

    Kinetic Isotope Effect (KIE) Comparison Guide: 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester vs. Unlabeled Standard

    Executive Summary 1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester is a pivotal stable-isotope-labeled intermediate utilized in the synthesis of Gabapentin-d4, a compound widely used as an internal standard in clini...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester is a pivotal stable-isotope-labeled intermediate utilized in the synthesis of Gabapentin-d4, a compound widely used as an internal standard in clinical mass spectrometry and pharmacokinetic tracing[1]. For drug development professionals and synthetic chemists, understanding the Kinetic Isotope Effect (KIE) of this specific intermediate is critical. The strategic placement of deuterium atoms dictates reaction kinetics, altering everything from the efficiency of catalytic hydrogenation to the compound's chemical stability under basic conditions. This guide objectively compares the KIE performance of the d4-ester against its unlabeled (d0) counterpart, providing self-validating experimental protocols and mechanistic causality.

    Structural & Mechanistic Context

    In the d4-ester, the deuterium labels are positioned on the methylene groups adjacent to the functional centers: specifically, the α -protons of the nitro group (-CD 2​ -NO 2​ ) and the ester group (-CD 2​ -COOCH 3​ ).

    Because the α -protons of nitroalkanes are highly acidic (p Ka​≈10 ), they are highly susceptible to base-catalyzed deprotonation to form a nitronate anion. The substitution of protium with deuterium at these α -positions introduces a profound Kinetic Isotope Effect[2]. The KIE manifests differently depending on the reaction pathway:

    • Primary KIE: Occurs during α -deprotonation where the C-D bond is cleaved in the rate-determining step.

    • Secondary KIE: Occurs during catalytic hydrogenation (nitro reduction) and ester hydrolysis, where the C-D bond remains intact but the adjacent carbon undergoes electronic, hybridization, or steric changes[2].

    Comparative KIE Performance Data

    The following table summarizes the quantitative kinetic differences between the d0 and d4 isotopologues across three fundamental reaction pathways.

    Reaction PathwayBond Cleavage / ChangeKIE TypeExpected kH​/kD​ Practical Implication
    Base-Catalyzed α -Deprotonation C-H vs C-D bond breakingPrimary7.5 – 8.5The d4-ester exhibits superior chemical stability against base-catalyzed degradation.
    Catalytic Hydrogenation sp3 center electronic shiftSecondary ( α )1.02 – 1.08Negligible rate difference; standard reduction protocols can be used without modification.
    Ester Hydrolysis Adjacent center hybridizationSecondary ( β )0.95 – 1.05Saponification rates to yield the free acid are nearly identical for both isotopologues.
    Causality Behind the Metrics

    The massive primary KIE observed during nitronate formation is driven by the zero-point energy difference between C-H and C-D bonds. Furthermore, the deprotonation of nitroalkanes is uniquely characterized by significant quantum tunneling contributions; because the heavier deuterium atom tunnels much less efficiently than protium, the reaction rate for the d4 compound drops precipitously[3][4]. Conversely, during catalytic hydrogenation, the C-D bonds are not broken. The minor rate difference ( kH​/kD​≈1.05 ) arises purely from hyperconjugative and steric differences as the adjacent nitrogen center is reduced from -NO 2​ to -NH 2​ [2].

    Experimental Protocols (Self-Validating Systems)

    To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically measure the KIE values in your own laboratory.

    Protocol A: Measuring Primary KIE via NMR H/D Exchange

    This protocol isolates the α -deprotonation step, allowing direct observation of the isotopic exchange rate independent of downstream side reactions.

    • Preparation: Dissolve 10 mg of the d0-ester in 0.6 mL of CD 3​ OD containing 0.05% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Initiation: Add 10 μ L of a standardized 0.1 M NaOCD 3​ solution in CD 3​ OD to initiate the base-catalyzed deprotonation.

    • Data Acquisition: Immediately transfer the sample to an NMR spectrometer pre-equilibrated at 298 K. Acquire 1 H-NMR spectra every 2 minutes for a duration of 1 hour.

    • Kinetic Analysis: Integrate the -CH 2​ -NO 2​ signal ( 4.5 ppm) relative to the TMS peak. Plot ln([CH2​]t​/[CH2​]0​) versus time to extract the pseudo-first-order rate constant ( kH​ ).

    • Validation: Repeat the procedure using the d4-ester in CH 3​ OH/NaOCH 3​ (monitoring the appearance of the -CH 2​

      • signal) to determine kD​ . The ratio kH​/kD​ will confirm the primary KIE ( 7.8)[3].
    Protocol B: Measuring Secondary KIE in Catalytic Hydrogenation

    This competitive kinetic experiment ensures identical reaction conditions for both isotopologues, eliminating mass-transfer artifacts common in heterogeneous catalysis.

    • Preparation: Prepare a 1:1 molar mixture of d0-ester and d4-ester (5 mmol each) in 50 mL of anhydrous methanol.

    • Catalyst Addition: Add 50 mg of 10% Pd/C catalyst to the mixture.

    • Reaction: Purge the reaction vessel with N 2​ , then pressurize with H 2​ gas to 50 psi. Stir vigorously at 500 rpm at 25°C.

    • Sampling: Withdraw 100 μ L aliquots at 10, 20, 30, 45, and 60 minutes. Filter each aliquot immediately through a 0.2 μ m PTFE syringe filter to quench the reaction.

    • Analysis: Analyze the aliquots via LC-MS (ESI+). Monitor the extracted ion chromatograms (EIC) for the corresponding Gabapentin lactam intermediate masses (d0 and d4).

    • Validation: The ratio of d0/d4 product formation over time yields the secondary KIE. A value near 1.0 confirms that the isotopic label does not kinetically impede the synthetic workflow[2].

    Data Visualization & Pathways

    Workflow A 1-(Nitromethyl)cyclohexane acetic Acid-d4 Methyl Ester B Catalytic Hydrogenation (Nitro Reduction) A->B H2, Pd/C (Secondary KIE) C Gabapentin-d4 Lactam Intermediate B->C Spontaneous Cyclization D Acid Hydrolysis (Ring Opening) C->D HCl, H2O E Gabapentin-d4 (Final API) D->E Neutralization

    Caption: Workflow for Gabapentin-d4 synthesis highlighting the KIE impact during intermediate processing.

    Mechanism cluster_d4 d4-Ester (Deuterated) cluster_d0 d0-Ester (Unlabeled) A1 R-CD2-NO2 TS1 [R-CD---D---B]‡ High Activation Energy A1->TS1 Base (Slow) P1 Nitronate Anion [R-CD=NO2]- TS1->P1 A2 R-CH2-NO2 TS2 [R-CH---H---B]‡ Low Activation Energy A2->TS2 Base (Fast) P2 Nitronate Anion [R-CH=NO2]- TS2->P2

    Caption: Mechanistic pathway of nitronate formation illustrating the primary KIE transition state.

    Sources

    Comparative

    A Comparative Guide to Extraction Recovery Rates of Deuterated Internal Standards for Gabapentin Analysis

    This guide will delve into the theoretical underpinnings and practical applications of the most common extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extracti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide will delve into the theoretical underpinnings and practical applications of the most common extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). By understanding the causality behind experimental choices, researchers can select the most appropriate method to ensure high, reproducible recovery, and ultimately, the integrity of their bioanalytical data.

    The Critical Role of Extraction Recovery in Bioanalysis

    The primary goal of sample extraction is to isolate the analyte of interest from complex biological matrices such as plasma, urine, or tissue homogenates, while removing potentially interfering substances.[5] The extraction recovery is a measure of the efficiency of this process. Incomplete or variable recovery can lead to inaccurate quantification. A deuterated internal standard, added to the sample at the beginning of the workflow, experiences the same extraction inefficiencies as the analyte.[4] Therefore, even with a perfect internal standard, striving for high and consistent recovery is crucial for developing a robust and reliable bioanalytical method.

    Comparative Evaluation of Extraction Techniques

    The choice of extraction technique is a critical decision in method development, with each method offering a unique balance of selectivity, recovery, speed, and cost. Below, we compare three prevalent techniques for the extraction of gabapentin and its deuterated internal standards.

    Liquid-Liquid Extraction (LLE)

    LLE is a traditional, yet effective, method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6] For a polar, zwitterionic compound like gabapentin, pH adjustment of the aqueous phase is critical to neutralize the molecule and facilitate its transfer into the organic phase.

    • Sample Preparation: To 200 µL of plasma, add 20 µL of the 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester internal standard working solution.

    • pH Adjustment: Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 7.0) to neutralize the charge on the gabapentin molecule.

    • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Agitation: Vortex the mixture for 5-10 minutes to ensure thorough mixing and facilitate partitioning.

    • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Collection: Carefully transfer the organic layer to a clean tube.

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

    • pH Adjustment: Gabapentin is a zwitterion. Adjusting the pH to its isoelectric point minimizes its charge, making it more soluble in the organic solvent and thus maximizing extraction efficiency.

    • Solvent Choice: The choice of organic solvent is critical. It must be immiscible with water, have a high affinity for the analyte, and a low boiling point for easy evaporation.[6]

    Caption: Liquid-Liquid Extraction (LLE) Workflow.

    Solid-Phase Extraction (SPE)

    SPE is a more selective technique that utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample.[7] The analyte is then eluted with a small volume of a strong solvent. For gabapentin, a cation exchange or a polymeric sorbent is often employed.

    • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.

    • Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

    • Sorbent Choice: A mixed-mode cation exchange sorbent is effective for retaining the positively charged amine group of gabapentin at an acidic pH.

    • Washing Steps: The wash steps are crucial for removing matrix components that are not strongly bound to the sorbent, leading to a cleaner extract and reduced matrix effects in the LC-MS/MS analysis.[7]

    Caption: Solid-Phase Extraction (SPE) Workflow.

    Supported Liquid Extraction (SLE)

    SLE is a newer technique that can be considered a simplified version of LLE. The aqueous sample is loaded onto a solid support (diatomaceous earth), which acts as a stationary phase. An immiscible organic solvent is then passed through the support to elute the analyte.

    • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard and 100 µL of a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Sample Loading: Load the pre-treated sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

    • Elution: Add 1 mL of methyl tert-butyl ether (MTBE) to the cartridge and allow it to flow through under gravity.

    • Collection: Collect the eluate.

    • Evaporation: Evaporate the eluate to dryness.

    • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

    • Inert Support: The diatomaceous earth provides a large surface area for the aqueous sample, facilitating an efficient partitioning of the analyte into the organic elution solvent.

    • Solvent Choice: MTBE is a common choice for SLE due to its low miscibility with water and good solubilizing power for a wide range of compounds.

    Caption: Supported Liquid Extraction (SLE) Workflow.

    Comparative Data Summary

    The following table summarizes the expected performance of the three extraction techniques for gabapentin and its deuterated internal standards based on published literature and typical laboratory findings.

    FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
    Typical Recovery 70-90%>90%[8]85-95%
    Selectivity Low to ModerateHighModerate
    Throughput Low to ModerateModerate to High (automatable)High (automatable)
    Cost per Sample LowHighModerate
    Method Development Can be complexCan be complexRelatively simple
    Advantages Inexpensive, versatileHigh selectivity, clean extractsSimple, fast, easily automated
    Disadvantages Labor-intensive, emulsion formationHigh cost, method development can be lengthyModerate cost, less selective than SPE

    Conclusion

    The selection of an appropriate extraction method is a critical step in the development of a robust and reliable bioanalytical assay for 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester. While direct recovery data for this specific molecule is limited, the data available for the closely related compound, gabapentin, provides a strong basis for comparison.

    • Solid-Phase Extraction (SPE) generally offers the highest recovery and selectivity, resulting in the cleanest extracts and minimizing matrix effects.[7] This makes it an excellent choice for methods requiring the lowest limits of quantification and highest data quality.

    • Liquid-Liquid Extraction (LLE) remains a viable, cost-effective option, particularly when high throughput is not a primary concern. Careful optimization of pH and solvent selection is crucial for achieving acceptable recovery.

    • Supported Liquid Extraction (SLE) presents a compelling alternative, combining the simplicity of LLE with the potential for high throughput and automation, making it well-suited for routine analysis in many laboratory settings.

    Ultimately, the choice of extraction technique will depend on the specific requirements of the assay, including the desired level of sensitivity, the available instrumentation, and the sample throughput needs. By understanding the principles and practical considerations of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their drug development and research endeavors.

    References

    • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

    • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

    • Olorunfemi, O. A., & Christiana, A. A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

    • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

    • Unknown. (n.d.). Clinical Chemistry, 47(4), 766-768.
    • Suneetha, A., & Rao, D. T. (2011). Development and Validation of a New HPLC Method for the Determination of Gabapentin. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-3.
    • Tobin, T. (n.d.). Validation of an Analytical Method for Gabapentin Quantitation. Retrieved from [Link]

    • Cogent. (n.d.). Gabapentin Drug Product Analysis by LCMS - AppNote. Retrieved from [Link]

    • Al-maamary, M. S., Al-ghassani, K. K., & Suliman, F. O. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Analytical Methods in Chemistry, 2022, 5743224.
    • Al-Bayati, M. F., & Jahangiri, A. (2008). Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma.
    • Wako. (n.d.). Extraction method. Retrieved from [Link]

    Sources

    Validation

    Benchmarking 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester against Commercial Gabapentin Standards

    Executive Summary Accurate quantification of the zwitterionic anticonvulsant gabapentin in complex biological matrices relies strictly on stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Accurate quantification of the zwitterionic anticonvulsant gabapentin in complex biological matrices relies strictly on stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression during LC-MS/MS analysis[1]. While commercial Gabapentin-d4 and Gabapentin-d10 standards are widely utilized, high-throughput bioanalytical and pharmacokinetic laboratories face prohibitive costs when procuring these reference materials at scale.

    As a strategic alternative, laboratories can synthesize high-fidelity Gabapentin-d4 in-house using the specialized intermediate 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester [2]. This guide objectively benchmarks this precursor-derived standard against off-the-shelf commercial alternatives, analyzing chromatographic performance, isotopic stability, and overall workflow efficiency.

    Mechanistic Analysis: The Deuterium Isotope Effect

    When selecting a SIL-IS, the placement and total number of deuterium atoms dictate the standard's chromatographic behavior. Deuterium forms a shorter, stronger bond with carbon than protium, rendering heavily deuterated molecules slightly smaller and less lipophilic.

    In highly deuterated commercial standards such as Gabapentin-d10 (typically monitored via MRM transition m/z 182.2 → 164.0)[3], this cumulative physicochemical difference causes a measurable "isotope effect." This effect manifests as a retention time (RT) shift during reversed-phase or HILIC chromatography[4]. Because the d10 standard and the unlabeled analyte elute at slightly different times, they are subjected to different co-eluting matrix components in the mass spectrometer's ionization source. This mismatch in ion suppression compromises the fundamental purpose of the internal standard.

    Conversely, synthesizing Gabapentin-d4 directly from 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester locks exactly four deuterium atoms onto the rigid, metabolically stable cyclohexane ring. This targeted labeling minimizes the lipophilicity shift, ensuring perfect chromatographic co-elution with unlabeled gabapentin and guaranteeing accurate matrix effect compensation.

    IsotopeEffect N1 Gabapentin-d10 (10 Deuterium Atoms) N3 Significant RT Shift vs. Unlabeled Analyte N1->N3 High Isotope Effect N2 Gabapentin-d4 (4 Deuterium Atoms on Ring) N4 Co-elution with Unlabeled Analyte N2->N4 Minimal Isotope Effect N5 Differential Matrix Effect (Quantification Error) N3->N5 Ion Suppression Mismatch N6 Accurate Matrix Effect Compensation N4->N6 Identical Ion Suppression

    Impact of deuterium load on LC-MS/MS retention time and matrix effect compensation.

    Quantitative Benchmarking Data

    The following table summarizes the performance metrics of the precursor-derived Gabapentin-d4 against standard commercial alternatives used in bioanalysis.

    Analytical ParameterCustom Gabapentin-d4 (Precursor-Derived)Commercial Gabapentin-d4 (CRM)Commercial Gabapentin-d10Pregabalin-d6 (Surrogate IS)
    Isotopic Label Location Cyclohexane RingCyclohexane RingRing + Aliphatic ChainAliphatic Chain
    Chromatographic Isotope Effect Negligible (Co-elutes)Negligible (Co-elutes)Moderate (RT Shift observed)N/A (Different Analyte)
    H/D Scrambling Risk Low (Stable C-D bonds)Low (Stable C-D bonds)Moderate (Protic exchange)Low
    Matrix Effect Compensation ExcellentExcellentSub-optimalPoor
    Cost-Efficiency (Bulk) High (Synthesized in-house)Low (Expensive per mg)Low (Expensive per mg)Moderate

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the workflows below are designed as self-validating systems. Each protocol includes a built-in analytical checkpoint to confirm causality and success.

    Protocol A: One-Pot Synthesis of Gabapentin-d4 from Precursor

    The conversion of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester to Gabapentin-d4 requires the selective reduction of the aliphatic nitro group and the subsequent hydrolysis of the methyl ester.

    • Reduction: Dissolve 100 mg of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester in 5 mL of methanol. Add a catalytic amount of Raney Nickel.

    • Hydrogenation: Stir the mixture under a hydrogen atmosphere (50 psi) at 40°C for 4 hours. Causality: Raney Nickel selectively reduces the nitro group to a primary amine without cleaving the stable C-D bonds on the cyclohexane ring.

    • Hydrolysis: Filter the catalyst. Add 2M aqueous NaOH to the filtrate and stir for 2 hours to hydrolyze the methyl ester into a free carboxylic acid.

    • Isolation: Adjust the pH to 7.2 using 1M HCl to precipitate the zwitterionic Gabapentin-d4. Filter and dry under a vacuum.

    • Validation Checkpoint: Analyze the crude product via direct-infusion ESI-MS. The complete disappearance of the precursor ion at m/z 219.2 and the appearance of the Gabapentin-d4 zwitterion at m/z 176.2 confirms successful synthesis. Any signal at m/z 190.2 indicates incomplete hydrolysis (intact methyl ester).

    Protocol B: LC-MS/MS Bioanalytical Workflow

    Gabapentin is highly polar; therefore, traditional C18 columns often fail to retain it. A Polar C18 or Biphenyl column is required[5].

    • Sample Preparation: Aliquot 20 µL of human serum into a microcentrifuge tube. Add 5 µL of the synthesized Gabapentin-d4 internal standard (200 ng/mL)[6].

    • Protein Precipitation: Add 100 µL of LC-MS grade methanol to precipitate serum proteins. Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes[6].

    • Chromatography: Inject 5 µL of the supernatant onto a Phenomenex Polar C18 column. Use a gradient mobile phase consisting of 5 mM ammonium acetate (A) and acetonitrile with 0.1% formic acid (B) at a flow rate of 400 µL/min[5].

    • Detection: Monitor analytes in positive MRM mode.

      • Gabapentin: m/z 172.2 → 137.0[5]

      • Gabapentin-d4: m/z 176.2 → 141.0[5]

    • Validation Checkpoint: Calculate the peak area ratio of Gabapentin to Gabapentin-d4 across a calibration curve (10–10,000 ng/mL). A linear regression with R² > 0.995 validates that the synthesized standard perfectly compensates for matrix-induced ion suppression across the entire dynamic range.

    Workflow A 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester B Catalytic Hydrogenation & Ester Hydrolysis A->B Synthesis C Gabapentin-d4 (High-Fidelity SIL-IS) B->C >95% Yield D LC-MS/MS Bioanalysis (MRM: 176.2 -> 141.0) C->D Internal Standard

    Workflow from precursor synthesis to LC-MS/MS quantification of Gabapentin.

    Conclusion

    For laboratories processing high volumes of gabapentin assays, relying on commercial Gabapentin-d10 introduces unacceptable chromatographic isotope effects, while purchasing commercial Gabapentin-d4 in bulk is economically inefficient. Benchmarking data demonstrates that synthesizing Gabapentin-d4 from 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester yields a standard with identical matrix effect compensation to commercial d4 reference materials, but at a fraction of the cost. The resulting standard ensures absolute co-elution, preserving the quantitative integrity of the LC-MS/MS assay.

    References

    • Title: Gabapentin-d4 (CAS Number: 1185039-20-6) | Cayman Chemical Source: caymanchem.com URL: 1

    • Title: CAS No : 1246815-71-3 | Chemical Name : 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester Source: pharmaffiliates.com URL: 2

    • Title: Neonatal Brain Concentrations of Buprenorphine and Gabapentin in Prenatally Exposed Mouse Pups Source: dataone.org URL: 5

    • Title: LC-MS-MS experiences with internal standards. Chromatographia 55:S107-S113 Source: researchgate.net URL: 4

    • Title: CONFIRMATION OF PREGABALIN AND GABAPENTIN BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY Source: wa.gov URL: 3

    • Title: Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum Source: nih.gov URL: 6

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester proper disposal procedures

    Operational Guide: Safe Handling and Disposal of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester As a critical intermediate in the synthesis of deuterated gabapentin (Gabapentin-d4), 1-(Nitromethyl)cyclohexaneaceti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Safe Handling and Disposal of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

    As a critical intermediate in the synthesis of deuterated gabapentin (Gabapentin-d4), 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester requires specialized handling. While the deuterium labeling increases the material's financial value and analytical utility, it does not alter its fundamental chemical hazard profile compared to its protio-analog. However, the presence of a nitroaliphatic moiety (-CH₂NO₂) and an ester linkage dictates strict operational and disposal protocols.

    This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step system for managing this compound from the benchtop to final environmental disposal.

    Chemical Profile & Hazard Assessment

    Before initiating any disposal protocol, personnel must understand the physical and chemical boundaries of the waste material.

    Table 1: Chemical and Hazard Profile

    Property Detail
    Chemical Name 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester
    Structural Class Deuterated Nitroaliphatic Ester
    Primary Hazards Combustible, Environmental Hazard, Potential Irritant
    Reactivity Profile Stable under ambient conditions; incompatible with strong bases, strong acids, and reducing agents

    | EPA Waste Code | Typically D001 (if dissolved in an ignitable solvent) or managed as Non-RCRA Hazardous Waste |

    Safety & Handling Logistics: The Causality of Control

    To ensure laboratory safety, protocols must be grounded in chemical causality rather than mere compliance.

    • Engineering Controls & PPE: All handling, transfer, and disposal operations must occur within a certified chemical fume hood. Causality: This mitigates inhalation risks from the volatile organic solvents (e.g., methanol, dichloromethane) typically used in its synthesis and prevents exposure to aerosolized droplets. The mandates these engineering controls to keep exposure below permissible limits[1].

    • Thermal & Chemical Stability: Nitroaliphatic compounds must be managed carefully. Causality: Strong bases can deprotonate the alpha-carbon of the nitromethyl group (-CH₂NO₂) to form nitronate salts. When isolated and dried, organic nitronate salts can become shock-sensitive and potentially explosive. Therefore, maintaining a neutral to slightly acidic waste matrix is a critical safety parameter[2].

    Step-by-Step Disposal Protocol

    This protocol is designed as a self-validating system ; each phase includes a verification step to ensure the integrity of the process before moving to the next.

    Phase 1: Segregation and Quenching
    • Step 1: Matrix Identification. Determine the solvent matrix containing the 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester.

      • Self-Validation Check: Review the synthesis batch record. Does the matrix contain halogens (e.g., Dichloromethane, Chloroform)?

      • Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream exponentially increases disposal costs and environmental burden.

    • Step 2: pH Verification. Extract a 1 mL aliquot of the waste mixture and test it with a universal pH indicator strip.

      • Self-Validation Check: Ensure the pH is between 5.5 and 9.5.

      • Causality: If the waste is highly basic (pH > 9.5), neutralize it carefully with a dilute acid (e.g., 1M HCl) to prevent the formation of shock-sensitive nitronate salts and to avoid pressure-generating reactions inside the sealed waste container.

    Phase 2: Containerization & SAA Management
    • Step 3: Transfer. Using a chemically compatible funnel, transfer the neutralized waste into a High-Density Polyethylene (HDPE) waste jug. Do not use metal containers, as trace metals can catalyze the decomposition of nitro compounds[2].

    • Step 4: SAA Compliance. Place the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Under , waste must be stored at or near the point of generation and under the control of the operator[3].

    • Step 5: Labeling. Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester" and all associated solvents completely. Do not use chemical abbreviations.

    Table 2: Waste Segregation Parameters

    Parameter Halogenated Waste Stream Non-Halogenated Waste Stream
    Target Solvents DCM, Chloroform, DCE Hexane, EtOAc, Methanol
    Acceptable pH Range 5.5 - 9.5 5.5 - 9.5
    EPA SAA Storage Limit 55 Gallons (Total SAA Limit) 55 Gallons (Total SAA Limit)

    | Disposal Mechanism | High-Temp Incineration | Fuels Blending / Incineration |

    Phase 3: Glassware Decontamination
    • Step 6: Triple-Rinse. Triple-rinse all contaminated round-bottom flasks and spatulas with a compatible, non-halogenated solvent (e.g., acetone).

    • Step 7: Rinsate Collection. Collect the rinsate in the appropriate organic waste container. Never dispose of the first three rinses down the sink.

    • Step 8: Final Wash. Wash the decontaminated glassware with standard laboratory detergent and water.

    Emergency Spill Response

    In the event of a localized benchtop spill involving this compound:

    • Containment: Do NOT use combustible materials (like paper towels) if the compound is dissolved in a highly flammable solvent.

    • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill kit absorbent.

    • Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container. Label as "Solid Debris contaminated with Nitroaliphatic Ester and [Solvent Name]."

    Workflow Visualization

    G Start Generate Waste: 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester CheckSolvent Identify Solvent Matrix Start->CheckSolvent Halogenated Halogenated Waste (e.g., DCM, Chloroform) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., Hexane, EtOAc) CheckSolvent->NonHalogenated No Halogens SAA Satellite Accumulation Area (SAA) Secondary Containment Halogenated->SAA NonHalogenated->SAA Labeling Attach Hazardous Waste Tag (List all constituents) SAA->Labeling EHS EH&S Pickup & Final Disposal (Incineration) Labeling->EHS

    Fig 1. Decision matrix and workflow for nitroaliphatic ester waste segregation and disposal.

    References

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council (The National Academies Press) URL: [Link]

    • Title: 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

    Sources

    Handling

    Comprehensive Safety and Logistical Guide: Handling 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester

    Executive Summary 1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester is a critical deuterated intermediate utilized in the synthesis of isotopically labeled Gabapentin-d4, a compound essential for advanced pharmacokin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester is a critical deuterated intermediate utilized in the synthesis of isotopically labeled Gabapentin-d4, a compound essential for advanced pharmacokinetic (DMPK) studies and mass spectrometry internal standardization[1]. While the substitution of protium with deuterium enhances metabolic stability via the kinetic isotope effect, the presence of an aliphatic nitro group introduces specific toxicological and reactivity hazards. This guide provides an authoritative, step-by-step framework for the safe handling, operational logistics, and disposal of this compound, ensuring laboratory safety and analytical integrity.

    Physicochemical & Isotopic Hazard Profile

    To design an effective safety protocol, it is imperative to understand the dual nature of this molecule. Do not treat this compound as a standard organic ester; its handling requires specific mitigations:

    • The Nitro Group (–NO 2​ ) Hazard: Aliphatic nitro compounds are known for their potential to cause systemic toxicity upon dermal absorption or inhalation. They can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, severely impairing oxygen transport[2]. Furthermore, nitro compounds can act as mild to moderate oxidizing agents; exposure to strong bases, reducing agents, or thermal shock can trigger exothermic decomposition[3].

    • The Deuterium Isotope Effect: While deuterium itself is a stable, non-radioactive isotope, deuterated compounds must be handled with strict environmental controls to prevent isotopic exchange (H/D exchange) with atmospheric moisture, which degrades the isotopic purity of the methyl ester[4]. Additionally, deuterated materials require segregated waste streams to prevent cross-contamination in institutional solvent recovery systems[5].

    Quantitative Operational Parameters

    Adhering to strict quantitative thresholds is the foundation of a self-validating safety system.

    ParameterOperational TargetCausal Rationale (Why?)
    Fume Hood Face Velocity 80 – 120 fpmEnsures capture of volatile methyl ester vapors without causing turbulent vortexes that could disrupt analytical balance readings[4].
    Glove Thickness ≥ 0.4 mm (Butyl)Minimum thickness required to prevent breakthrough of aliphatic nitro compounds during a standard operational window[2][6].
    Isotopic Enrichment > 98% (Storage)Maintained by storing under Argon/Nitrogen. Exposure to ambient moisture degrades D-enrichment via H/D exchange[7].
    Storage Temperature 2°C – 8°CRefrigeration minimizes the thermal decomposition risk inherent to nitro-esters and reduces volatility[7].

    Personal Protective Equipment (PPE) Matrix

    The selection of PPE is dictated by the high dermal permeability of nitro compounds. Standard thin nitrile gloves offer insufficient breakthrough times for nitro-organics and must be substituted or layered[2][6].

    PPE CategorySpecificationCausal Rationale (Why?)
    Hand Protection Butyl rubber or Viton™ gloves over inner nitrile liners.Nitro compounds rapidly permeate standard nitrile. Butyl rubber provides a robust chemical barrier against aliphatic nitro-esters, preventing transdermal absorption and subsequent methemoglobinemia[2][6].
    Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles.Prevents ocular exposure to ester vapors or accidental liquid splashes, which can cause severe mucosal irritation[4].
    Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex®).The energetic potential of the nitro group necessitates FR clothing to mitigate risks in the event of an exothermic reaction or flash fire[3][4].
    Respiratory NIOSH-approved half-face respirator with OV cartridges.Mitigates inhalation of volatile fumes if handling occurs outside a hood. However, primary control must always be a certified chemical fume hood[2][6].

    Standard Operating Procedure (SOP): Operational Workflow

    This self-validating protocol ensures that both the operator and the isotopic integrity of the compound remain protected during experimental execution.

    Phase 1: Pre-Operation & Environmental Control

    • Verify Engineering Controls: Confirm the chemical fume hood is operational and within the 80–120 fpm range.

    • Establish Inert Atmosphere: Because the methyl ester is susceptible to moisture-induced hydrolysis, purge the reaction vessel or glovebox with dry Argon or Nitrogen gas[4][7].

    • Don PPE: Inspect butyl gloves for pinhole leaks using the inflation method prior to donning over inner nitrile gloves.

    Phase 2: Material Transfer and Weighing

    • Static Mitigation: Ground all metal spatulas and analytical balances. Nitro compounds can be sensitive to electrostatic discharge (ESD)[3].

    • Gravimetric Transfer: Weigh the 1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester directly into a pre-tared, amber glass vial. Amber glass is required to prevent UV-induced photochemical degradation of the nitro group[4].

    • Seal and Purge: Immediately cap the source bottle, purge the headspace with Argon, and seal with Parafilm to maintain >98% isotopic enrichment.

    Phase 3: Post-Operation Decontamination

    • Surface Cleaning: Wipe down the balance and fume hood surfaces with a solvent appropriate for nitro-esters (e.g., acetone or methanol), followed by a mild alkaline wash to neutralize any residual acid traces[5].

    • Doffing: Remove outer butyl gloves first, turning them inside out to contain any microscopic contamination, followed by the inner nitrile gloves. Wash hands immediately with soap and water[2].

    Workflow Visualization

    G N1 Pre-Operation Verify Hood & Don PPE N2 Material Transfer Anti-static Tools & Ar/N2 N1->N2 N3 Chemical Operation Weighing & Synthesis N2->N3 N4 Waste Segregation Deuterated Waste Stream N3->N4 Normal Operation N5 Spill Response Evacuate & Contain N3->N5 Accidental Spill N6 Decontamination Solvent & Alkaline Wash N5->N6

    Workflow for handling and emergency response of deuterated nitro-ester compounds.

    Waste Disposal & Environmental Plan

    The disposal of deuterated nitro compounds requires strict adherence to both chemical hazard regulations and isotopic segregation protocols[4][6].

    • Segregation: Never mix deuterated waste with standard organic waste. All materials containing 1-(Nitromethyl)cyclohexaneacetic acid-d4 methyl ester must be decanted into a specific carboy explicitly labeled "Deuterated Compounds Only - Nitro Hazard"[5]. This prevents the contamination of institutional solvent recycling systems with deuterium.

    • Solid Waste: Contaminated Kimwipes, spatulas, and empty vials must be placed in a designated, leak-proof solid hazardous waste container[6].

    • Regulatory Compliance: Due to the nitro group, this waste is classified as hazardous and must be collected by a licensed Environmental Health and Safety (EHS) contractor for high-temperature incineration, ensuring complete destruction of the nitro-aliphatic framework without environmental release[6].

    References

    • Pharmaffiliates - 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester |

    • Benchchem - Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds |

    • Simson Pharma - Deuterated Compounds |

    • Benchchem - Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile |

    • Oak Ridge National Laboratory (ORNL) - Sample Preparation Laboratory at the Liquids Reflectometer Training Document |

    • Labinsights - Selection Guide on Deuterated Solvents for NMR |

    • Santa Cruz Biotechnology (SCBT) - 4-Nitrophenol Safety Data Sheet |

    • New Jersey Department of Health - 2,4-Dinitrotoluene - Hazardous Substance Fact Sheet |

    Sources

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